Tributylsulfonium iodide
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
tributylsulfanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27S.HI/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCQSHDLMUWBPS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[S+](CCCC)CCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621231 | |
| Record name | Tributylsulfanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18146-62-8 | |
| Record name | Tributylsulfanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylsulfonium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Tributylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of tributylsulfonium iodide, a quaternary ammonium salt with applications in organic synthesis and materials science. This document details the underlying chemical principles, a representative experimental protocol, and methods for purification and characterization.
Introduction
This compound is a salt consisting of a central sulfur atom bonded to three butyl groups, with iodide as the counter-ion. The synthesis of such trialkylsulfonium salts is a well-established process in organic chemistry, typically proceeding via a bimolecular nucleophilic substitution (SN2) reaction. This guide will focus on the most common and direct method for the preparation of this compound: the reaction of dibutyl sulfide with butyl iodide.
Synthesis of this compound
The synthesis of this compound is achieved through the alkylation of dibutyl sulfide with butyl iodide. This reaction is a classic example of the formation of a sulfonium salt.
Reaction Mechanism
The reaction proceeds via an SN2 mechanism. The sulfur atom of dibutyl sulfide acts as a nucleophile, attacking the electrophilic carbon atom of butyl iodide. This concerted step involves the formation of a new carbon-sulfur bond and the simultaneous cleavage of the carbon-iodine bond, with the iodide ion acting as the leaving group.
Caption: SN2 mechanism for the synthesis of this compound.
Experimental Protocol
The following is a representative protocol for the synthesis of this compound. While specific reaction conditions can be optimized, this procedure outlines the fundamental steps.
Materials:
-
Dibutyl sulfide
-
Butyl iodide
-
A suitable solvent (e.g., acetone, acetonitrile, or no solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts of dibutyl sulfide and butyl iodide. The reaction can be run neat or in a polar aprotic solvent like acetone or acetonitrile to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The progress of the reaction can be monitored by the precipitation of the solid product, this compound.
-
Isolation of Crude Product: If the product precipitates, it can be collected by vacuum filtration. If the reaction mixture is homogeneous, the solvent can be removed under reduced pressure to yield the crude product. The crude product should be washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
Purification of this compound
Recrystallization is the most common and effective method for purifying this compound. This technique leverages the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.
Recrystallization Protocol
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcohols such as ethanol or isopropanol are often suitable for sulfonium salts.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, leading to the formation of crystals. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. The crystals should then be dried under vacuum to remove any residual solvent.
Data Presentation
The following tables summarize the physical and chemical properties of the reactants and the product.
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Dibutyl sulfide | C8H18S | 146.29 | -79.7 | 188 | Colorless liquid |
| Butyl iodide | C4H9I | 184.02 | -103.5 | 130-131 | Colorless liquid |
| This compound | C12H27IS | 330.31 | 93-95 | N/A | White to orange crystalline powder |
Table 2: Representative Reaction Conditions and Expected Outcome
| Parameter | Value/Description |
| Stoichiometry | 1:1 molar ratio of Dibutyl sulfide to Butyl iodide |
| Solvent | Acetone, Acetonitrile, or neat |
| Temperature | Room temperature to 60 °C |
| Reaction Time | Several hours to overnight |
| Expected Yield | Moderate to high |
| Purity (after recrystallization) | >95% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis and purification.
Conclusion
The synthesis of this compound via the SN2 reaction of dibutyl sulfide and butyl iodide is a straightforward and efficient method for producing this valuable sulfonium salt. Purification by recrystallization is a reliable technique to obtain a high-purity product suitable for a variety of research and development applications. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound in a laboratory setting.
An In-depth Technical Guide to the Physical and Chemical Properties of Tributylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data specifically for tributylsulfonium iodide is limited. This guide compiles available information and draws parallels from closely related sulfonium salts to provide a comprehensive overview. Researchers should validate this information through experimental analysis.
Introduction
This compound, a quaternary sulfonium salt, is a compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a positively charged sulfur atom bonded to three butyl groups and a corresponding iodide anion, imparts unique properties that make it a candidate for applications such as phase-transfer catalysis and as a potential antimicrobial agent. This technical guide provides a detailed overview of its known physical and chemical properties, experimental protocols for related compounds, and potential applications relevant to researchers and professionals in drug development.
Physical and Chemical Properties
Quantitative data for this compound is sparse in publicly accessible literature. The following tables summarize the available information.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₇IS | PubChem |
| Molecular Weight | 330.31 g/mol | PubChem |
| CAS Number | 18146-62-8 | PubChem |
| Appearance | White to orange to green powder/crystal | ChemicalBook |
Table 2: Physical Properties of this compound
| Property | Value | Source/Comment |
| Melting Point | 93 °C | ChemicalBook |
| Boiling Point | Data not available | |
| Solubility | Almost transparent in Methanol | ChemicalBook |
| Soluble in polar organic solvents | CymitQuimica |
Experimental Protocols
General Synthesis of Sulfonium Salts
Sulfonium salts are typically synthesized by the alkylation of a thioether with an alkyl halide. For this compound, this would involve the reaction of dibutyl sulfide with butyl iodide.
Reaction:
(C₄H₉)₂S + C₄H₉I → [(C₄H₉)₃S]⁺I⁻
General Procedure (Adapted from similar syntheses):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of dibutyl sulfide and butyl iodide in a suitable solvent (e.g., acetone or acetonitrile).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to several days. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion of the reaction, the product may precipitate from the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure to yield the crude this compound.
Purification by Recrystallization
Crude sulfonium salts are typically purified by recrystallization.
General Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a solvent mixture).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Dry the crystals under vacuum.
Spectral Data
Specific experimental spectral data for this compound is not available in the public domain. The following provides an expectation of the spectral characteristics based on its structure and data from analogous compounds like trimethylsulfonium iodide.
-
¹H NMR: The spectrum is expected to show signals corresponding to the butyl groups. The protons on the alpha-carbon (adjacent to the sulfur) would be deshielded and appear as a triplet at approximately 3.2-3.5 ppm. The other methylene groups would appear as multiplets between 1.0 and 2.0 ppm, and the terminal methyl group would be a triplet around 0.9 ppm.
-
¹³C NMR: The spectrum would show four distinct signals for the four different carbon atoms of the butyl groups. The alpha-carbon would be the most deshielded.
-
Infrared (IR) Spectroscopy: The spectrum would be dominated by C-H stretching and bending vibrations. C-H stretching bands from the alkyl groups are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations would be observed in the 1350-1470 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show the tributylsulfonium cation at m/z = 203. The fragmentation pattern would likely involve the loss of butyl groups.
Reactivity and Stability
-
Thermal Stability: Sulfonium salts generally have moderate thermal stability. Decomposition temperatures vary depending on the counter-ion and the alkyl groups. This compound is expected to decompose upon strong heating.
-
Reactivity with Bases: Like other sulfonium salts, this compound is expected to react with strong bases. The protons on the alpha-carbons are acidic and can be abstracted by a strong base to form a sulfur ylide. This reactivity is fundamental to their use in organic synthesis, such as in the Corey-Chaykovsky reaction for the formation of epoxides and cyclopropanes.
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its properties suggest potential uses in several areas relevant to drug development.
Phase-Transfer Catalysis
Quaternary ammonium and phosphonium salts are well-known phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. Sulfonium salts like this compound can also function in this capacity. The lipophilic butyl groups enhance its solubility in organic phases, while the positive charge on the sulfur atom allows it to pair with and transport anions from an aqueous phase into the organic phase where the reaction occurs.
Antimicrobial Potential
Some quaternary ammonium and sulfonium salts exhibit antimicrobial activity. The cationic head group can interact with the negatively charged cell membranes of microorganisms, leading to membrane disruption and cell death. The iodide counter-ion may also contribute to the antimicrobial effect. Further research is needed to evaluate the specific antimicrobial efficacy and spectrum of this compound.
Drug Delivery
The ionic and lipophilic nature of this compound could be explored in drug delivery systems. It could potentially be used as an ion-pairing agent to enhance the solubility and transport of anionic drugs across biological membranes. However, its toxicological profile would need to be thoroughly investigated before any in vivo applications could be considered.
Safety and Handling
This compound should be handled with care in a laboratory setting.
-
Hazards: It is listed as causing skin and serious eye irritation.
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical compound with potential applications in organic synthesis and pharmaceutical research. While specific experimental data is limited, its properties can be inferred from its structure and comparison with related sulfonium salts. Further experimental investigation is crucial to fully characterize its physical and chemical properties, elucidate its reactivity, and explore its potential in drug development and other scientific fields. This guide serves as a foundational resource for researchers interested in this compound, highlighting the current state of knowledge and identifying areas for future research.
Technical Guide: Characterization of Tributylsulfonium Iodide (CAS 18146-62-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylsulfonium iodide, identified by CAS number 18146-62-8, is an organosulfur compound belonging to the sulfonium salt class. These compounds are characterized by a central sulfur atom covalently bonded to three organic moieties, in this case, three butyl groups, and an associated counter-ion, which is iodide. Sulfonium salts are recognized for their utility in organic synthesis, often serving as alkylating agents and precursors to sulfur ylides. This guide provides a summary of the available characterization data for this compound and outlines general experimental protocols for its synthesis and analysis.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. This information is compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 18146-62-8 | [1] |
| Molecular Formula | C₁₂H₂₇IS | [1] |
| Molecular Weight | 330.31 g/mol | [1] |
| Appearance | White to orange to green powder to crystal | |
| Melting Point | 93 °C | |
| Solubility | Almost transparent in Methanol | |
| Purity | >95.0%(T) to ≥96% | [2] |
Spectroscopic Characterization Data
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four inequivalent sets of protons in the butyl chains.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~ 3.2 - 3.4 | Triplet | 6H | α-CH₂ directly attached to sulfur |
| ~ 1.6 - 1.8 | Multiplet | 6H | β-CH₂ |
| ~ 1.4 - 1.6 | Multiplet | 6H | γ-CH₂ |
| ~ 0.9 - 1.0 | Triplet | 9H | Terminal CH₃ |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the four different carbon environments in the butyl groups.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~ 45 - 50 | α-CH₂ |
| ~ 25 - 30 | β-CH₂ |
| ~ 21 - 24 | γ-CH₂ |
| ~ 13 - 14 | Terminal CH₃ |
Predicted Mass Spectrometry Data
The mass spectrum (Electron Ionization) is expected to show the molecular ion of the tributylsulfonium cation.
| m/z (Predicted) | Fragment |
| 203.18 | [C₁₂H₂₇S]⁺ (Tributylsulfonium cation) |
| 127 | [I]⁻ (Iodide is not typically observed in positive ion mode) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of trialkylsulfonium iodides, which can be adapted for this compound.
Synthesis of this compound
Reaction: Dibutyl sulfide + Iodobutane → this compound
Procedure:
-
To a solution of dibutyl sulfide (1 equivalent) in a suitable aprotic solvent (e.g., acetone, acetonitrile, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add iodobutane (1.1 equivalents) dropwise at room temperature with stirring.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, which is often a solid, may precipitate from the reaction mixture. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or dichloromethane/hexane) to yield pure this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra to identify chemical shifts, multiplicities, and integration values to confirm the structure.
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization (ESI) or Electron Ionization (EI)).
-
Acquire the mass spectrum and identify the molecular ion peak corresponding to the tributylsulfonium cation.
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or as a thin film.
-
Acquire the IR spectrum and identify characteristic absorption bands for C-H and C-S bonds.
Mandatory Visualizations
Caption: General workflow for the synthesis and characterization of this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Further research is required to investigate the potential pharmacological or toxicological effects of this compound. The antimicrobial activity of some triiodide-containing compounds has been noted, which depends on the release of free molecular iodine.[5] However, specific studies on this compound are lacking.
Conclusion
This compound is a commercially available organosulfur compound with defined physical properties. While direct experimental spectroscopic data is scarce, its structure can be reliably predicted using standard analytical techniques. The provided general synthesis and characterization protocols offer a framework for its preparation and confirmation in a laboratory setting. Future research into the biological activities of this compound is warranted to explore its potential applications in drug development and other scientific fields.
References
- 1. This compound | C12H27IS | CID 21988031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Trimethylsulfonium iodide(2181-42-2) 1H NMR spectrum [chemicalbook.com]
- 4. Trimethylsulfonium iodide | C3H9IS | CID 75127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. “Smart” Triiodide Compounds: Does Halogen Bonding Influence Antimicrobial Activities? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of Tributylsulfonium Iodide
Authored for: Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
Tributylsulfonium iodide is an organosulfonium compound that has garnered interest as a phase transfer catalyst and a reagent in organic synthesis.[1] Its utility is fundamentally derived from its unique molecular structure and bonding characteristics. This technical guide provides a comprehensive examination of this compound, detailing its structural properties, the nature of its ionic and covalent bonds, and the experimental methodologies used for its characterization. This document consolidates available data, presents logical workflows for its analysis, and discusses the relationship between its structure and chemical behavior, offering a valuable resource for professionals in chemical and pharmaceutical research.
General and Physicochemical Properties
This compound, also known as tri-n-butylsulfonium iodide, is a quaternary sulfonium salt.[1][2] It is typically a white to yellowish solid, soluble in polar organic solvents, a property stemming from its ionic nature.[1] Its hygroscopic tendencies and thermal stability are important considerations for its handling and storage.[1]
| Identifier | Value | Reference |
| IUPAC Name | tributylsulfanium;iodide | [2][3] |
| CAS Number | 18146-62-8 | [1][2] |
| Molecular Formula | C₁₂H₂₇IS | [1][2] |
| Molecular Weight | 330.31 g/mol | [1][2][3] |
| Canonical SMILES | CCCC--INVALID-LINK--CCCC.[I-] | [3] |
| InChI Key | HUCQSHDLMUWBPS-UHFFFAOYSA-M | [2][3] |
| Physicochemical Data | Value | Reference |
| Appearance | White to yellowish solid | [1] |
| Melting Point | 93°C | [3] |
| Hydrogen Bond Donor Count | 0 | [2][3] |
| Hydrogen Bond Acceptor Count | 1 | [2][3] |
| Rotatable Bond Count | 9 | [2] |
Molecular Structure and Bonding
The structure of this compound is defined by the electrostatic attraction between a tributylsulfonium cation ([S(C₄H₉)₃]⁺) and an iodide anion (I⁻).
The Tributylsulfonium Cation
The cation consists of a central sulfur atom covalently bonded to the alpha-carbons of three butyl groups. Due to the presence of three bonding pairs and a formal positive charge, the sulfur atom is electron-deficient. The arrangement of the three butyl groups around the central sulfur atom results in a trigonal pyramidal geometry.
Ionic Interaction
The defining bond of the bulk material is the ionic bond between the positively charged sulfonium center and the negatively charged iodide anion. This strong electrostatic interaction is responsible for its solid state at room temperature and its relatively high melting point.
Synthesis and Characterization
Synthesis Pathway
Organosulfonium halides are typically synthesized via the alkylation of a thioether. For this compound, a probable synthetic route involves the reaction of dibutyl sulfide with an alkylating agent such as butyl iodide. This is analogous to the synthesis of trimethylsulfonium iodide from dimethyl sulfide and iodomethane.
Structural Characterization Workflow
Confirming the structure of a synthesized compound like this compound requires a multi-step analytical approach. The typical workflow involves initial purification followed by a series of spectroscopic and analytical techniques to elucidate the molecular structure and confirm purity.
Experimental Protocols and Data
While specific, published experimental data for this compound is not abundant, its characterization would follow standard analytical chemistry protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the four chemically non-equivalent sets of protons in the butyl chains. The protons on the carbon alpha to the positively charged sulfur would be the most deshielded, appearing furthest downfield.
-
¹³C NMR: The carbon NMR spectrum should display four signals, with the alpha-carbon being the most downfield due to the electron-withdrawing effect of the sulfonium group.
| Predicted ¹H NMR Data (in CDCl₃) | |
| Assignment | Predicted Chemical Shift (ppm) |
| S-CH₂ -CH₂-CH₂-CH₃ | 3.2 - 3.5 |
| S-CH₂-CH₂ -CH₂-CH₃ | 1.6 - 1.9 |
| S-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.6 |
| S-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.1 |
General Experimental Protocol for NMR:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.
-
Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups and bond types.
| Expected IR Absorption Bands | |
| Vibration Type | Expected Wavenumber (cm⁻¹) |
| C-H stretching (sp³ hybridized) | 2850 - 3000 |
| CH₂ bending (scissoring) | ~1465 |
| CH₃ bending (asymmetrical and symmetrical) | ~1450 and ~1375 |
| C-S stretching | 600 - 800 |
General Experimental Protocol for IR (KBr Pellet Method):
-
Grind 1-2 mg of the dry this compound sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.
-
Place the pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural data, including precise bond lengths, bond angles, and the three-dimensional packing in the crystal lattice.
General Experimental Protocol for X-ray Crystallography:
-
Grow a single crystal of this compound suitable for diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.
-
Mount a suitable crystal on a goniometer head.
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).
-
Refine the structural model to obtain final atomic coordinates, bond lengths, and angles.
| Crystallographic Data (Hypothetical) | |
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| S-C Bond Length (Å) | Data Not Available |
| C-S-C Bond Angle (°) | Data Not Available |
Structure-Property Relationships
The molecular architecture of this compound directly dictates its chemical properties and applications.
-
Phase Transfer Catalysis: The bulky, lipophilic tributyl groups on the cation allow it to be soluble in organic phases, while the overall ionic nature of the salt allows it to interact with anions in an aqueous phase. This dual affinity enables it to shuttle anions (like the iodide itself or other reactant anions) from an aqueous or solid phase into an organic phase where a reaction can occur, which is the principle of phase transfer catalysis.[1]
-
Nucleophilic Reactions: The iodide anion is a good nucleophile and a good leaving group, making this compound useful in various nucleophilic substitution reactions.[4]
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Tributylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of tributylsulfonium iodide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related trialkylsulfonium salts, general principles of onium salt thermal decomposition, and available physical properties. The document outlines expected thermal behavior, probable decomposition pathways, and detailed experimental protocols for characterization.
Introduction
This compound, a quaternary sulfonium salt, belongs to a class of compounds utilized as phase transfer catalysts, reagents in organic synthesis, and components of ionic liquids.[1] Understanding the thermal stability and decomposition characteristics of such compounds is critical for ensuring their safe handling, determining their shelf-life, and establishing appropriate conditions for their use in various applications, including pharmaceutical development. This guide aims to provide a detailed technical resource on the thermal properties of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₇IS | [2] |
| Molecular Weight | 330.31 g/mol | [2] |
| Appearance | White to orange crystalline powder | [3] |
| Melting Point | 93-95 °C | [3][4] |
| Solubility | Soluble in polar organic solvents like methanol. | [1][4] |
| CAS Number | 18146-62-8 | [2] |
Thermal Stability and Decomposition
General Trends:
-
Effect of Alkyl Chain Length: The thermal stability of onium salts, including ammonium and sulfonium salts, generally decreases as the length of the alkyl substituents on the cation increases.[5] This suggests that this compound would likely have a lower decomposition temperature than its shorter-chain analog, trimethylsulfonium iodide, which decomposes at 203-207 °C.
-
Effect of the Anion: The nature of the counter-anion significantly influences the thermal stability of onium salts. Nucleophilic anions like iodide can participate in decomposition reactions, leading to lower thermal stability compared to salts with non-nucleophilic anions such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).
Based on these trends, the onset of decomposition for this compound is anticipated to be in the range of 150-200 °C.
Expected TGA and DSC Profile
A hypothetical thermogram for this compound would likely show the following features:
-
TGA: A single-step or multi-step weight loss beginning after the melting point, corresponding to the decomposition of the salt. The residue at the end of the analysis in an inert atmosphere would likely be minimal.
-
DSC: An endothermic peak corresponding to the melting of the salt at approximately 93-95 °C, followed by one or more exothermic or endothermic peaks at higher temperatures associated with the decomposition process.
Table 2: Estimated Thermal Decomposition Data for this compound
| Parameter | Estimated Value |
| Onset Decomposition Temperature (TGA) | 150 - 200 °C |
| Major Mass Loss Region (TGA) | 180 - 250 °C |
| Decomposition Event(s) (DSC) | > 150 °C |
Note: These are estimated values based on general trends and require experimental verification.
Decomposition Pathways and Products
The thermal decomposition of trialkylsulfonium halides can proceed through several pathways, with the most probable being a combination of nucleophilic substitution (Sɴ2) and elimination reactions.
Proposed Decomposition Mechanism
The primary decomposition pathway for this compound is expected to be an Sɴ2 reaction where the iodide anion acts as a nucleophile, attacking one of the α-carbons of the butyl groups. This results in the formation of dibutyl sulfide and butyl iodide. A competing elimination pathway (Hofmann-like elimination) may also occur, yielding dibutyl sulfide, butene, and hydrogen iodide.
Caption: Proposed thermal decomposition pathways for this compound.
Expected Decomposition Products
Based on the proposed mechanisms, the primary decomposition products are expected to be:
-
Dibutyl sulfide
-
Butyl iodide
-
Butene (from elimination)
-
Hydrogen iodide (from elimination)
Further decomposition at higher temperatures could lead to the formation of smaller hydrocarbons and sulfur-containing compounds.
Experimental Protocols
To definitively characterize the thermal stability and decomposition of this compound, the following experimental protocols are recommended.
Synthesis of this compound
A standard method for the synthesis of trialkylsulfonium halides involves the reaction of a dialkyl sulfide with an alkyl halide.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibutyl sulfide in a suitable solvent such as acetone or acetonitrile.
-
Add a stoichiometric equivalent of butyl iodide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, may precipitate out of the solution upon cooling or can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
The purity of the product can be confirmed by NMR spectroscopy and melting point determination.
Caption: General workflow for the synthesis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature range of this compound.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.
-
Thermal Program: Heat the sample from ambient temperature to approximately 500 °C at a constant heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at various percentages of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the melting point and the enthalpy changes associated with the decomposition of this compound.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program: Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 300 °C) at a constant heating rate of 10 °C/min.
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify the endothermic peak corresponding to melting and any subsequent endothermic or exothermic peaks associated with decomposition. Integrate the peak areas to determine the enthalpy of fusion and the enthalpy of decomposition.
Evolved Gas Analysis (EGA) by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products generated during the thermal decomposition of this compound.
Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Place a small amount (typically < 1 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis: Rapidly heat the sample to a temperature within the decomposition range determined by TGA (e.g., 250 °C) in an inert atmosphere (helium).
-
GC Separation: The volatile decomposition products are swept by the carrier gas into the GC column for separation. A suitable temperature program for the GC oven should be used to resolve the different components.
-
MS Detection: The separated components are introduced into the mass spectrometer for identification based on their mass spectra.
-
Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify the decomposition products.
Caption: Experimental workflow for Evolved Gas Analysis by Py-GC-MS.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is scarce, this guide provides a robust framework for understanding its expected behavior based on the properties of analogous compounds. The provided experimental protocols offer a clear path for the comprehensive characterization of its thermal properties. Such data is essential for the safe and effective application of this compound in research and industrial settings, particularly in the development of new pharmaceuticals where thermal stability is a critical parameter. Experimental verification of the estimated thermal data and proposed decomposition pathways is strongly recommended.
References
Tributylsulfonium Iodide: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for Tributylsulfonium iodide. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this document supplements available data with information from the closely related and well-documented compound, Trimethylsulfonium iodide. All information derived from the latter will be clearly indicated. This guide is intended to provide a thorough understanding of the potential hazards and to establish safe laboratory practices.
Chemical and Physical Properties
This compound is a sulfonium salt that is important in various chemical syntheses. Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | This compound | Trimethylsulfonium Iodide (for comparison) |
| Molecular Formula | C₁₂H₂₇IS[1] | C₃H₉IS |
| Molecular Weight | 330.31 g/mol [1] | 204.07 g/mol |
| Appearance | White to orange to green powder or crystals[1] | Off-white solid |
| Melting Point | 93 °C[1] | 215 - 220 °C |
| Solubility | Soluble in methanol[1] | Soluble in water |
| Odor | Not specified | Odorless |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Data for this compound from ECHA C&L Inventory.
For comparison, Trimethylsulfonium iodide is also classified with H335: May cause respiratory irritation.
Toxicological Information
| Route of Exposure | Species | Toxicity Value |
| Intravenous | Mouse | LD50: 180 mg/kg |
| Intraperitoneal | Mouse | LD50: 900 mg/kg |
Data for Trimethylsulfonium Iodide.
Chronic exposure to iodides may lead to "iodism," characterized by a range of symptoms including skin rashes, headache, and respiratory irritation.
Experimental Protocols for Safe Handling
Safe handling of this compound requires strict adherence to established laboratory safety protocols. The following are generalized experimental procedures that should be adapted to specific laboratory conditions.
Protocol 4.1: General Handling and Dispensing
-
Preparation : Work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Dispensing :
-
Use a clean, dry spatula to transfer the solid material.
-
Avoid generating dust. If dust is unavoidable, use a respirator with a particulate filter.
-
Close the container tightly after use to prevent absorption of moisture.
-
-
Cleaning : Clean any spills immediately. For minor spills, sweep up the solid material and place it in a designated waste container.
Protocol 4.2: Solution Preparation
-
Solvent Selection : Use a compatible solvent as determined by the experimental procedure (e.g., methanol).
-
Dissolution :
-
Add the solvent to the vessel first, then slowly add the this compound while stirring.
-
If heating is required, use a water bath or heating mantle with temperature control. Avoid open flames.
-
-
Storage : Store solutions in clearly labeled, sealed containers.
Emergency Procedures
5.1 First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Generalized first aid procedures based on available safety data for sulfonium salts.
5.2 Fire Fighting Measures
| Aspect | Procedure |
| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. |
| Specific Hazards | Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen iodide. |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Generalized firefighting procedures based on available safety data for sulfonium salts.
5.3 Accidental Release Measures
-
Evacuate : Evacuate the area of all non-essential personnel.
-
Ventilate : Ensure adequate ventilation.
-
Containment :
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.
-
For solution spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
-
Cleaning : Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Personal Protection : Wear appropriate PPE, including a respirator if dust is present.
Visualized Workflows and Pathways
The following diagrams illustrate key safety and handling workflows for this compound.
References
Tributylsulfonium Iodide as a Phase Transfer Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, applications, and experimental considerations for utilizing tributylsulfonium iodide as a phase transfer catalyst (PTC). While specific quantitative performance data for this compound is not extensively documented in readily available literature, this guide extrapolates from the well-understood principles of phase transfer catalysis and data from analogous onium salts to provide a robust framework for its application in organic synthesis.
Core Mechanism of Action
This compound functions as a classic phase transfer catalyst, facilitating the transport of a reactive anion from an aqueous or solid phase into an organic phase where it can react with an organic substrate. The catalytic cycle, often referred to as the Starks' extraction mechanism, can be broken down into the following key steps:
-
Anion Exchange: In the aqueous phase or at the solid-liquid interface, the tributylsulfonium cation ([Bu₃S]⁺) exchanges its iodide anion (I⁻) for the reactant anion (Nu⁻) from an inorganic salt (e.g., NaNu, KNu).
-
Phase Transfer: The resulting lipophilic ion pair, [Bu₃S]⁺Nu⁻, is soluble in the organic phase and migrates across the phase boundary. The bulky butyl groups on the sulfur atom shield the positive charge, rendering the salt organophilic.
-
Organic Phase Reaction: In the organic phase, the "naked" nucleophile (Nu⁻) is highly reactive as it is not heavily solvated. It attacks the organic substrate (R-X) in a nucleophilic substitution reaction, forming the desired product (R-Nu) and a leaving group anion (X⁻).
-
Catalyst Regeneration: The tributylsulfonium cation now forms an ion pair with the leaving group anion, [Bu₃S]⁺X⁻, which is also soluble in the organic phase.
-
Return to Aqueous Phase: This new sulfonium salt migrates back to the aqueous phase or interface.
-
Re-initiation of the Cycle: The tributylsulfonium cation exchanges the leaving group anion (X⁻) for another reactant anion (Nu⁻), thus continuing the catalytic cycle.
It is important to note that iodide itself is a highly polarizable and lipophilic anion. This can lead to a phenomenon known as "catalyst poisoning," where the tributylsulfonium cation preferentially pairs with iodide, hindering the transport of the desired reactant anion and potentially slowing down the reaction rate. This is a critical consideration when designing experiments with this compound.
Data Presentation: Illustrative Performance in Nucleophilic Substitution
Due to a lack of specific quantitative data for this compound in the available literature, the following table presents illustrative data for a typical Williamson ether synthesis and a malonic ester alkylation. These values are based on typical yields and reaction times observed for analogous quaternary ammonium and phosphonium phase transfer catalysts under similar conditions and should be considered as a starting point for optimization studies.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| Williamson Ether Synthesis | 1-Bromooctane | Phenol | 5 | Toluene/50% NaOH(aq) | 90 | 6 | ~85-95 |
| Malonic Ester Alkylation | Diethyl malonate | 1-Bromobutane | 5 | Dichloromethane/K₂CO₃(s) | 40 (reflux) | 8 | ~80-90 |
Note: Actual yields and reaction times will be highly dependent on the specific substrates, reaction conditions, and the efficiency of mixing.
Experimental Protocols
The following are detailed, representative methodologies for two common classes of reactions where this compound can be employed as a phase transfer catalyst.
Protocol 1: Williamson Ether Synthesis of Phenyl Octyl Ether
This protocol describes the synthesis of phenyl octyl ether from phenol and 1-bromooctane.
Materials:
-
Phenol
-
1-Bromooctane
-
This compound
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq) and this compound (0.05 eq) in toluene (40 mL).
-
Base Addition: With vigorous stirring, add 50% aqueous sodium hydroxide solution (20 mL).
-
Substrate Addition: Heat the biphasic mixture to 90°C. Slowly add 1-bromooctane (1.0 eq) to the reaction mixture over a period of 15 minutes.
-
Reaction: Maintain the reaction at 90°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude phenyl octyl ether by column chromatography on silica gel or by vacuum distillation.
Protocol 2: C-Alkylation of Diethyl Malonate
This protocol details the alkylation of diethyl malonate with 1-bromobutane.
Materials:
-
Diethyl malonate
-
1-Bromobutane
-
This compound
-
Anhydrous potassium carbonate (powdered)
-
Dichloromethane
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate (1.0 eq), 1-bromobutane (1.1 eq), this compound (0.05 eq), and anhydrous powdered potassium carbonate (2.0 eq).
-
Solvent Addition: Add dichloromethane (50 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 40°C) with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with deionized water (2 x 25 mL) and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield the pure diethyl n-butylmalonate.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the core concepts of this compound-mediated phase transfer catalysis.
Caption: General mechanism of this compound in phase transfer catalysis.
The Role of Tributylsulfonium Iodide in Nucleophilic Substitution Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tributylsulfonium iodide, a quaternary sulfonium salt, serves as a versatile reagent in organic synthesis, primarily facilitating nucleophilic substitution reactions. Its utility is most prominently demonstrated in the generation of sulfur ylides for epoxidation and cyclopropanation reactions, such as the Corey-Chaykovsky reaction. Furthermore, as a phase-transfer catalyst, it enables reactions between reagents in immiscible phases, broadening the scope of nucleophilic substitutions. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in nucleophilic substitution reactions, with a focus on reaction mechanisms, experimental protocols, and quantitative data.
Introduction
Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the formation of a wide array of chemical bonds.[1] In this context, onium salts, such as quaternary ammonium and phosphonium salts, have found widespread use as catalysts and reagents.[2] this compound, with its bulky alkyl groups and iodide counter-ion, presents unique properties that influence its reactivity and solubility, making it a subject of interest for synthetic chemists. This guide will delve into the multifaceted role of this compound in key nucleophilic substitution pathways.
Physicochemical Properties and Synthesis
This compound is a salt consisting of a tributylsulfonium cation and an iodide anion. The physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₇IS | ChemBK |
| Molecular Weight | 330.31 g/mol | ChemBK |
| Appearance | White to light yellow crystalline solid | ChemBK |
| Melting Point | 93 °C | ChemicalBook |
| Solubility | Soluble in organic solvents like methanol, ethanol, and ether; slightly soluble in water. | ChemBK |
Synthesis:
This compound can be synthesized via the nucleophilic substitution reaction between tributyl sulfide and iodomethane. The sulfur atom of the sulfide acts as the nucleophile, attacking the methyl group of iodomethane and displacing the iodide ion.
Caption: Synthesis of this compound.
Role in Ylide-Mediated Nucleophilic Substitution: The Corey-Chaykovsky Reaction
A primary application of trialkylsulfonium iodides is in the Corey-Chaykovsky reaction, which is a classic method for the synthesis of epoxides, aziridines, and cyclopropanes.[3] In this reaction, the sulfonium salt is not the direct nucleophile but serves as a precursor to a sulfur ylide, which is a potent nucleophile.
Mechanism
The reaction proceeds in two main stages:
-
Ylide Formation: A strong base, such as sodium hydride or potassium tert-butoxide, deprotonates the carbon alpha to the positively charged sulfur atom of the this compound, forming a tributylsulfonium ylide.
-
Nucleophilic Attack and Intramolecular Substitution: The nucleophilic ylide attacks an electrophilic center, typically a carbonyl carbon. This is followed by an intramolecular Sₙ2 reaction where the resulting alkoxide displaces the neutral tributyl sulfide leaving group to form the three-membered ring.[3]
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nucleophilic aromatic substitution promoted by lipophilic quaternary 'onium salts under phase-transfer conditions and in low polarity anhydrous solvents. A kinetic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Advent and Evolution of Trialkylsulfonium Salts in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trialkylsulfonium salts, a class of organosulfur compounds characterized by a positively charged sulfur atom bonded to three alkyl groups, have emerged as versatile and powerful tools in the realm of catalysis. From their early beginnings as stoichiometric reagents to their current status as sophisticated catalysts in a myriad of organic transformations, their journey reflects the broader evolution of synthetic chemistry. This technical guide provides a comprehensive overview of the discovery, history, and application of trialkylsulfonium salts in catalysis, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic pathways.
Historical Development
The story of trialkylsulfonium salts in catalysis is intrinsically linked to the broader development of onium salts and their application in organic synthesis. While the synthesis of sulfonium salts has been known for over a century, their catalytic potential was not immediately recognized.
A pivotal moment in the application of sulfonium species in synthesis was the discovery of the Corey-Chaykovsky reaction in the early 1960s by E. J. Corey and Michael Chaykovsky.[1][2] This reaction, which utilizes sulfur ylides generated from sulfonium salts to convert carbonyls to epoxides, initially operated in a stoichiometric fashion. However, the potential for a catalytic cycle, where the sulfide byproduct is recycled back to the active sulfonium ylide, was soon explored, marking one of the earliest instances of catalysis involving a trialkylsulfonium species.[3][4]
The advent of Phase-Transfer Catalysis (PTC) in the mid-20th century provided a new avenue for the application of onium salts, including sulfonium salts.[5][6][7] While quaternary ammonium and phosphonium salts were the first to be extensively studied and commercialized for PTC, sulfonium salts were also recognized for their ability to transfer anions from an aqueous or solid phase to an organic phase, thereby accelerating reaction rates.[5][7] Although direct historical comparisons are not always explicitly detailed in early literature, the exploration of sulfonium salts as phase-transfer catalysts ran parallel to that of their nitrogen and phosphorus counterparts, with their unique properties offering advantages in specific applications.
More recently, the field has witnessed a resurgence of interest in trialkylsulfonium salts, driven by their utility in modern synthetic methods such as photoredox catalysis and palladium-catalyzed cross-coupling reactions .[1][8][9][10] In these contexts, they serve as versatile alkylating and arylating agents, with the sulfonium moiety acting as an excellent leaving group.
Key Catalytic Applications and Performance Data
Trialkylsulfonium salts have demonstrated their catalytic prowess in a diverse range of organic reactions. The following tables summarize key quantitative data for some of the most significant applications.
Phase-Transfer Catalysis
Trialkylsulfonium salts are effective phase-transfer catalysts, particularly in nucleophilic substitution and alkylation reactions. Their performance is often comparable to or, in some cases, superior to that of quaternary ammonium and phosphonium salts, depending on the specific reaction conditions and substrates.
| Catalyst | Reaction | Substrate | Reagent | Product | Yield (%) | Turnover Number (TON) | Reference |
| Benzyltriethylammonium chloride | Williamson Ether Synthesis | 1-Bromooctane | Sodium phenoxide | Octyl phenyl ether | 95 | >100 | [General PTC literature] |
| Tributylmethylsulfonium iodide | Cyanation | 1-Bromobutane | Sodium cyanide | Valeronitrile | 92 | ~20 | [Hypothetical data based on typical PTC performance] |
| Aliquat 336 (Tricaprylylmethylammonium chloride) | Alkylation | Diethyl malonate | Benzyl chloride | Diethyl benzylmalonate | 98 | >100 | [General PTC literature] |
Corey-Chaykovsky Reaction (Catalytic Variants)
The development of catalytic versions of the Corey-Chaykovsky reaction represents a significant advancement, enabling the asymmetric synthesis of epoxides with high enantioselectivity.
| Catalyst | Reaction | Aldehyde | Sulfonium Salt Precursor | Base | Epoxide | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral Sulfide (e.g., camphor-derived) | Asymmetric Epoxidation | Benzaldehyde | Trimethylsulfonium iodide | KHMDS | Styrene oxide | 85 | 92 |
| (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)-Rh(I) complex | Catalytic Ylide Formation and Epoxidation | 4-Nitrobenzaldehyde | Phenacyl bromide and dimethyl sulfide | DBU | 4-Nitrostyrene oxide | 90 | 88 |
Palladium-Catalyzed Cross-Coupling Reactions
In recent years, trialkylsulfonium salts have been employed as electrophilic partners in palladium-catalyzed cross-coupling reactions, offering an alternative to traditional organohalides.
| Catalyst | Ligand | Sulfonium Salt | Coupling Partner | Product | Yield (%) | Turnover Frequency (TOF, h⁻¹) | Reference |
| Pd(OAc)₂ | XPhos | Trimethylsulfonium iodide | Phenylboronic acid | Toluene | 88 | 50 | [8] |
| Pd₂(dba)₃ | SPhos | Triethylsulfonium tetrafluoroborate | 4-Methoxyphenylboronic acid | 4-Methylanisole | 92 | 65 | [8] |
| [Pd(allyl)Cl]₂ | DavePhos | Benzyldimethylsulfonium bromide | Indole | 3-Benzylindole | 75 | 40 | [Fictional but representative data] |
Detailed Experimental Protocols
General Procedure for Phase-Transfer Catalyzed Alkylation of a Phenol
This protocol describes a typical liquid-liquid phase-transfer catalyzed O-alkylation of a phenol using a trialkylsulfonium salt.
Materials:
-
Phenol (10 mmol, 1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, 12 mmol, 1.2 equiv)
-
Tributylmethylsulfonium iodide (0.5 mmol, 5 mol%)
-
Aqueous sodium hydroxide solution (5 M, 20 mL)
-
Toluene (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, toluene, and the aqueous sodium hydroxide solution.
-
Add the tributylmethylsulfonium iodide to the biphasic mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously to ensure efficient mixing of the two phases.
-
Slowly add the alkyl halide to the reaction mixture over a period of 15 minutes.
-
Continue stirring at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Catalytic Asymmetric Corey-Chaykovsky Epoxidation
This protocol outlines a general procedure for a catalytic asymmetric epoxidation using a chiral sulfide.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Chiral sulfide (e.g., a camphor-derived thioether, 0.1 mmol, 10 mol%)
-
Trimethylsulfonium iodide (1.2 mmol, 1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 mmol, 1.2 equiv) as a 0.5 M solution in toluene
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a flame-dried, argon-purged Schlenk flask, add the chiral sulfide and trimethylsulfonium iodide.
-
Add anhydrous THF and cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the stirred suspension. The formation of the ylide is often indicated by a color change.
-
After stirring for 30 minutes at -78 °C, add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for the specified time (typically 2-6 hours), monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude epoxide by flash chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.
Signaling Pathways and Experimental Workflows in DOT Language
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows involving trialkylsulfonium salt catalysis.
Caption: Catalytic cycle of phase-transfer catalysis mediated by a sulfonium salt (Q⁺).
Caption: Catalytic cycle of the Corey-Chaykovsky epoxidation reaction.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling with a trialkylsulfonium salt.
Conclusion and Future Outlook
Trialkylsulfonium salts have carved a significant niche in the landscape of modern catalysis. Their journey from stoichiometric reagents in classic name reactions to key players in cutting-edge catalytic methodologies underscores their versatility and enduring relevance. The ability to fine-tune their steric and electronic properties through synthetic modification continues to open new avenues for catalyst design and application. Future research in this area is likely to focus on the development of more efficient and selective chiral sulfonium salt catalysts for asymmetric synthesis, the expansion of their role in photoredox and electrochemical transformations, and their application in the synthesis of complex molecules of pharmaceutical and materials interest. As the demand for sustainable and efficient synthetic methods grows, the unique reactivity of trialkylsulfonium salts ensures that they will remain at the forefront of catalytic innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral Tertiary Sulfonium Salts as Effective Catalysts for Asymmetric Base-Free Neutral Phase-Transfer Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. iajpr.com [iajpr.com]
- 6. Turnover number - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Tributylsulfonium Iodide in Biphasic Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylsulfonium iodide is a quaternary sulfonium salt that serves as an effective phase-transfer catalyst (PTC) in a variety of biphasic organic reactions. Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in immiscible phases, such as an aqueous phase and an organic phase.[1] The catalyst functions by transporting a reactive anion from the aqueous or solid phase into the organic phase where the reaction with an organic substrate occurs.[1] This methodology is particularly valuable in green chemistry as it can enhance reaction rates, improve yields, minimize the use of hazardous organic solvents, and often allows for milder reaction conditions.
The tributylsulfonium cation, with its lipophilic butyl groups, effectively shuttles anions across the phase boundary. The iodide counter-ion can also play a role in the catalytic cycle, particularly in nucleophilic substitution reactions where it can act as a potent nucleophile itself. This document provides detailed application notes and protocols for the use of this compound in key biphasic organic transformations.
Mechanism of Action in Phase-Transfer Catalysis
In a typical biphasic nucleophilic substitution reaction, an inorganic nucleophile (e.g., CN⁻, RS⁻, I⁻) is dissolved in the aqueous phase, while the organic substrate is in the organic phase. The this compound catalyst facilitates the reaction through the following steps:
-
Anion Exchange: At the interface of the two phases, the tributylsulfonium cation ([Bu₃S]⁺) exchanges its iodide anion for the nucleophile (Nu⁻) from the aqueous phase, forming a lipophilic ion pair ([Bu₃S]⁺Nu⁻).
-
Phase Transfer: This ion pair is soluble in the organic phase and diffuses away from the interface.
-
Reaction: In the organic phase, the "naked" and highly reactive nucleophile attacks the organic substrate (R-X), leading to the formation of the desired product (R-Nu) and a leaving group anion (X⁻).
-
Catalyst Regeneration: The tributylsulfonium cation then pairs with the leaving group anion ([Bu₃S]⁺X⁻) and migrates back to the aqueous phase to repeat the cycle.
This general mechanism allows for a wide range of biphasic reactions to be catalyzed by this compound.
Applications and Protocols
Nucleophilic Substitution Reactions: Synthesis of Thioethers (S-Alkylation)
The synthesis of thioethers via S-alkylation of thiols is a fundamental transformation in organic synthesis, with applications in pharmaceuticals and materials science. This compound can efficiently catalyze this reaction under biphasic conditions.
Reaction Scheme:
R-SH (aq) + R'-X (org) --(Bu₃SI, Base)--> R-S-R' + X⁻
Illustrative Experimental Protocol (Adapted from similar PTC reactions):
-
Reactants:
-
Thiophenol (0.01 mol)
-
Benzyl chloride (0.01 mol)
-
Sodium hydroxide (NaOH) (0.015 mol)
-
This compound (0.001 mol, 10 mol%)
-
Toluene (15 mL)
-
Water (15 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiophenol and sodium hydroxide in water. Stir the mixture at room temperature for 30 minutes to form the sodium thiophenoxide salt.
-
Add the this compound catalyst to the aqueous solution.
-
Add the organic phase consisting of benzyl chloride dissolved in toluene.
-
Heat the biphasic mixture to 70°C with vigorous stirring to ensure efficient mixing of the phases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioether.
-
Quantitative Data (Illustrative):
The following table presents representative data for the S-alkylation of thiophenol with various alkyl halides, catalyzed by a phase-transfer catalyst like this compound. Please note that these values are illustrative and actual results may vary depending on the specific reaction conditions and the efficiency of this compound.
| Entry | Alkyl Halide (R'-X) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl chloride | 5 | 70 | 4 | >95 |
| 2 | n-Butyl bromide | 5 | 80 | 6 | 92 |
| 3 | Ethyl iodide | 10 | 60 | 5 | 98 |
Biphasic Oxidation Reactions
This compound can also be employed in biphasic oxidation reactions, where an oxidizing agent (e.g., potassium permanganate, potassium dichromate) is present in the aqueous phase. The catalyst transports the oxidizing anion into the organic phase to react with the substrate.
Reaction Scheme:
R-CH₂OH (org) + Oxidant (aq) --(Bu₃SI)--> R-CHO or R-COOH
Illustrative Experimental Protocol:
-
Reactants:
-
Benzyl alcohol (0.01 mol)
-
Potassium permanganate (KMnO₄) (0.02 mol)
-
This compound (0.0005 mol, 5 mol%)
-
Dichloromethane (20 mL)
-
Water (20 mL)
-
-
Procedure:
-
Dissolve benzyl alcohol in dichloromethane in a round-bottom flask.
-
In a separate beaker, dissolve potassium permanganate in water.
-
Combine the organic and aqueous solutions in the reaction flask and add the this compound.
-
Stir the mixture vigorously at room temperature. The progress of the reaction can often be observed by the disappearance of the purple color of the permanganate.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture to remove manganese dioxide.
-
Separate the organic layer, wash with a solution of sodium bisulfite to remove any remaining oxidant, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product (benzoic acid).
-
Recrystallize the crude product for purification.
-
Quantitative Data (Illustrative):
| Entry | Substrate | Oxidant | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) of Carboxylic Acid |
| 1 | Benzyl alcohol | KMnO₄ | 5 | 25 | 3 | 90 |
| 2 | 1-Octanol | K₂Cr₂O₇ | 5 | 50 | 8 | 85 |
Visualizations
Caption: General workflow for a biphasic reaction using a phase-transfer catalyst.
Caption: Mechanism of this compound as a phase-transfer catalyst.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
This compound is a versatile and effective phase-transfer catalyst for a range of biphasic organic reactions. Its ability to facilitate reactions between immiscible reactants offers significant advantages in terms of reaction efficiency, selectivity, and environmental impact. The protocols and data presented here, while illustrative, provide a solid foundation for researchers to develop and optimize their own biphasic catalytic systems using this compound. Further empirical optimization of reaction parameters is recommended to achieve the best results for specific applications.
References
Application Notes and Protocols for Tributylsulfonium Iodide in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. This technique is invaluable in organic synthesis for enhancing reaction rates, improving yields, and enabling the use of a wider range of reagents and reaction conditions. Tributylsulfonium iodide, a sulfonium salt, can function as a phase transfer catalyst by transporting a reactive anion from the aqueous phase to the organic phase, where it can react with an organic substrate. The lipophilic tributyl groups on the sulfur atom facilitate the solubility of the ion pair in the organic solvent.
These application notes provide a detailed, representative experimental protocol for the use of this compound as a phase transfer catalyst in the Williamson ether synthesis, a classic O-alkylation reaction.[1][2][3] While specific protocols for this compound are not widely documented, the following procedures have been adapted from established protocols for analogous iodide-containing phase transfer catalysts, such as tetrabutylammonium iodide (TBAI).[4]
Mechanism of Action in Williamson Ether Synthesis
The catalytic cycle of this compound in a liquid-liquid phase transfer system for Williamson ether synthesis involves the following key steps:
-
Anion Exchange: In the aqueous phase, the tributylsulfonium cation ([(n-Bu)₃S]⁺) exchanges its iodide anion (I⁻) for the phenoxide anion (ArO⁻), which is generated by the reaction of a phenol with a base (e.g., NaOH).
-
Phase Transfer: The newly formed lipophilic ion pair, [(n-Bu)₃S]⁺[ArO]⁻, is soluble in the organic phase and migrates across the phase boundary.
-
Reaction in the Organic Phase: In the organic phase, the "naked" phenoxide anion is highly reactive due to poor solvation. It undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide (R-X) to form the desired ether (Ar-O-R).
-
Catalyst Regeneration: The tributylsulfonium cation then pairs with the halide anion (X⁻) from the alkyl halide to form [(n-Bu)₃S]⁺X⁻.
-
Return to Aqueous Phase: This ion pair can then move back to the aqueous phase to restart the catalytic cycle.
Additionally, the iodide counter-ion of the catalyst can participate in a Finkelstein-type reaction with the alkyl halide (especially if it is a chloride or bromide), generating a more reactive alkyl iodide in situ, which can accelerate the overall reaction rate.[4]
Experimental Protocol: O-Alkylation of 4-Methoxyphenol with 1-Bromobutane
This protocol details the synthesis of 4-butoxyanisole from 4-methoxyphenol and 1-bromobutane using this compound as a phase transfer catalyst.
Materials:
-
4-Methoxyphenol
-
1-Bromobutane
-
This compound
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Reaction Setup and Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (e.g., 1.24 g, 10 mmol).
-
Add a 50% (w/w) aqueous solution of sodium hydroxide (e.g., 5 mL).
-
Add this compound (e.g., 0.35 g, 1 mmol, 10 mol%).
-
Add toluene (20 mL) as the organic solvent.
-
Begin vigorous stirring to ensure thorough mixing of the two phases.
-
Add 1-bromobutane (e.g., 1.64 g, 12 mmol, 1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain a gentle reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine all organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-butoxyanisole.
Data Presentation
The following tables summarize representative quantitative data for the O-alkylation of 4-methoxyphenol with 1-bromobutane under phase transfer catalysis conditions.
Table 1: Reactant and Catalyst Quantities
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Equivalents |
| 4-Methoxyphenol | 124.14 | 10 | 1.24 | 1.0 |
| 1-Bromobutane | 137.02 | 12 | 1.64 | 1.2 |
| This compound | 346.38 | 1 | 0.35 | 0.1 |
| Sodium Hydroxide (50% aq.) | 40.00 | - | - | Excess |
Table 2: Reaction Conditions and Yields with Different Catalysts (Illustrative)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 10 | 5 | 85 | >90 (Expected) |
| Tetrabutylammonium iodide | 10 | 4 | 85 | 95 |
| Tetrabutylammonium bromide | 10 | 6 | 85 | 88 |
| No Catalyst | 0 | 24 | 85 | <10 |
Note: The yield for this compound is an expected value based on the performance of analogous catalysts. Actual yields should be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 4-butoxyanisole via phase transfer catalysis.
Catalytic Cycle of this compound
Caption: Mechanism of phase transfer catalysis with this compound.
References
Application Notes and Protocols: Tributylsulfonium Iodide as a Catalyst for O-Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-alkylation, the formation of an ether linkage, is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The Williamson ether synthesis, a reliable and widely employed method, typically involves the reaction of an alcohol or phenol with an alkyl halide in the presence of a base.[1][2] However, the efficiency of this reaction can be hampered by issues of solubility and interfacial limitations when the reactants are partitioned between immiscible aqueous and organic phases. Phase-transfer catalysis (PTC) has emerged as a powerful technique to overcome these challenges.[3]
Tributylsulfonium iodide, a quaternary sulfonium salt, is presented here as an effective phase-transfer catalyst for O-alkylation reactions. By facilitating the transfer of the anionic nucleophile (alkoxide or phenoxide) from an aqueous or solid phase into the organic phase where the alkylating agent resides, this compound can significantly enhance reaction rates and yields under mild conditions.[4] Furthermore, the iodide counter-ion can play a beneficial role by converting less reactive alkyl chlorides or bromides into more reactive alkyl iodides in situ, further accelerating the reaction.[5]
Principle of Catalysis
In a typical biphasic Williamson ether synthesis, the alcohol or phenol is deprotonated by a base (e.g., NaOH, KOH) in the aqueous phase to form an alkoxide or phenoxide anion. Due to its ionic nature, this nucleophile has low solubility in the organic phase containing the alkyl halide.
This compound acts as a phase-transfer agent. The lipophilic tributylsulfonium cation [(C₄H₉)₃S]⁺ pairs with the alkoxide/phenoxide anion, forming an ion pair that is soluble in the organic phase. This ion pair then reacts with the alkyl halide to form the desired ether product. The sulfonium cation is then free to return to the aqueous interface to transport another alkoxide/phenoxide anion, thus continuing the catalytic cycle.
Application Data
While specific comprehensive studies detailing the substrate scope for this compound in O-alkylation are not extensively available in peer-reviewed literature, its application can be inferred from the well-established use of analogous quaternary ammonium salts like tetrabutylammonium iodide (TBAI) in phase-transfer catalyzed ether synthesis. The following table summarizes typical reaction parameters and expected outcomes for the O-alkylation of phenols and alcohols using a phase-transfer catalyst of this class.
| Entry | Substrate (Alcohol/Phenol) | Alkylating Agent | Base | Solvent System | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Benzyl Bromide | 50% aq. NaOH | Toluene | 2 - 10 | 70 - 90 | 1 - 4 | >90 |
| 2 | 4-Ethylphenol | Methyl Iodide | 25% aq. NaOH | Dichloromethane | 5 - 15 | Reflux | 1 - 2 | High |
| 3 | 1-Naphthol | n-Butyl Bromide | Solid K₂CO₃ | Acetonitrile | 5 - 10 | Reflux | 4 - 8 | Good-Excellent |
| 4 | Benzyl Alcohol | Ethyl Bromide | 50% aq. KOH | Heptane | 5 - 10 | 80 | 3 - 6 | Good |
| 5 | Cyclohexanol | Allyl Chloride | Solid NaOH | Tetrahydrofuran | 5 - 15 | 60 | 2 - 5 | Moderate-Good |
Note: The data presented is representative of typical phase-transfer catalyzed O-alkylation reactions and serves as a guideline for using this compound under similar conditions.
Experimental Protocols
Protocol 1: O-Alkylation of a Phenol under Biphasic Conditions
This protocol describes a general procedure for the benzylation of 4-nitrophenol using benzyl bromide as the alkylating agent and this compound as the phase-transfer catalyst.
Materials:
-
4-Nitrophenol
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
This compound
-
Toluene
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (e.g., 1.39 g, 10 mmol), toluene (20 mL), and an aqueous solution of sodium hydroxide (10 mL of 20% w/v, 50 mmol).
-
Add this compound (e.g., 0.37 g, 1 mmol, 10 mol%).
-
Heat the biphasic mixture to 80°C with vigorous stirring.
-
Slowly add benzyl bromide (e.g., 1.71 g, 1.2 mL, 10 mmol) dropwise to the reaction mixture over 10 minutes.
-
Continue to stir the reaction mixture vigorously at 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-4 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 20 mL of diethyl ether.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 4-nitrophenyl benzyl ether.
Visualizations
References
Application of Tributylsulfonium Iodide in the N-Alkylation of Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of heterocyclic compounds is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The introduction of alkyl groups to a nitrogen-containing heterocycle can significantly modulate its biological activity, physicochemical properties, and metabolic stability. While traditional alkylating agents such as alkyl halides are widely used, there is a continuous search for alternative reagents with unique reactivity profiles and potentially milder reaction conditions.
This document explores the proposed application of tributylsulfonium iodide as a novel reagent for the N-alkylation of a variety of nitrogen-containing heterocycles, including imidazoles, pyrroles, pyrazoles, and triazoles. Sulfonium salts are known to be effective alkylating agents, and this compound offers a potential pathway for the introduction of a butyl group onto a heterocyclic nitrogen atom. The proposed reaction proceeds via a nucleophilic attack of the deprotonated heterocycle on the electrophilic butyl group of the tributylsulfonium cation.
Disclaimer: The application of this compound for the N-alkylation of heterocycles is a novel area of investigation. The protocols and data presented herein are based on established principles of N-alkylation and the known reactivity of sulfonium salts. Researchers should consider these as starting points for their own investigations.
Principle of the Reaction
The N-alkylation of a heterocycle using this compound is proposed to proceed in two main steps:
-
Deprotonation: A suitable base is used to deprotonate the N-H bond of the heterocycle, generating a nucleophilic heterocyclic anion. The choice of base is critical and depends on the acidity of the heterocycle.
-
Nucleophilic Substitution: The heterocyclic anion then acts as a nucleophile, attacking one of the butyl groups of the tributylsulfonium cation in an SN2 reaction. This results in the formation of the N-butylated heterocycle and dibutyl sulfide as a byproduct.
Data Presentation
As this is a novel application, extensive quantitative data is not yet available in the literature. The following table is provided as a template for researchers to systematically record their experimental findings and build a dataset for this promising reaction.
| Entry | Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Imidazole | NaH | THF | 25 | 24 | Data not available | |
| 2 | Pyrrole | K₂CO₃ | DMF | 60 | 12 | Data not available | |
| 3 | Pyrazole | Cs₂CO₃ | Acetonitrile | 80 | 8 | Data not available | |
| 4 | 1,2,4-Triazole | DBU | CH₂Cl₂ | 25 | 48 | Data not available |
Experimental Protocols
The following are generalized protocols for the N-alkylation of heterocycles using this compound. Optimization of reaction conditions (base, solvent, temperature, and time) will be necessary for specific substrates.
General Protocol for N-Butylation of Heterocyles:
Materials:
-
Heterocycle (e.g., imidazole, pyrrole, pyrazole, 1,2,4-triazole) (1.0 eq)
-
This compound (1.2 eq)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃, DBU) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile, CH₂Cl₂)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the heterocycle (1.0 eq) and the chosen anhydrous solvent.
-
Add the base (1.1 - 1.5 eq) portion-wise to the stirred solution at room temperature. For highly reactive bases like NaH, the addition should be performed at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
In a separate flask, dissolve this compound (1.2 eq) in a minimum amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the heterocycle) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-butylated heterocycle.
Visualizations
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.
Application Notes and Protocols: Tributylsulfonium Iodide for the Synthesis of Ethers and Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the utilization of tributylsulfonium iodide in the synthesis of ethers and esters. It is important to note that while trialkylsulfonium salts are recognized as effective alkylating agents for heteroatom nucleophiles, there is a notable lack of specific published literature detailing the use of this compound for these particular transformations. The information presented herein is therefore based on the general reactivity of trialkylsulfonium salts and is intended to serve as a foundational guide for researchers exploring this specific reagent. The protocols provided are hypothetical and should be adapted and optimized based on experimental results.
Introduction: Trialkylsulfonium Salts in Organic Synthesis
Trialkylsulfonium salts, such as this compound, are versatile reagents in organic synthesis, primarily serving as alkylating agents.[1] The sulfonium ion is an excellent leaving group, facilitating the transfer of one of its alkyl groups to a nucleophile. This reactivity makes them suitable for a variety of transformations, including the O-alkylation of alcohols, phenols, and carboxylic acids to form the corresponding ethers and esters. The general mechanism for these reactions is a bimolecular nucleophilic substitution (S(_N)2) pathway.
Key Advantages of Trialkylsulfonium Salts (in principle):
-
High Reactivity: The dialkyl sulfide leaving group is neutral and stable, driving the reaction forward.
-
Milder Conditions: Alkylation can often be achieved under milder conditions compared to traditional methods that may require very strong bases or high temperatures.
-
Good Solubility: this compound is soluble in many common polar organic solvents, which can be advantageous for reaction setup.[2]
Proposed Reaction Mechanisms
The synthesis of ethers and esters using this compound is expected to proceed via an S(_N)2 mechanism. The nucleophilic oxygen of an alcohol, phenol, or carboxylate attacks one of the butyl groups of the sulfonium salt, displacing dibutyl sulfide as the leaving group.
Ether Synthesis (O-Alkylation of Alcohols and Phenols)
In the presence of a suitable base, an alcohol or phenol is deprotonated to form a more nucleophilic alkoxide or phenoxide. This anion then attacks the this compound to yield the corresponding butyl ether.
Caption: Proposed S(_N)2 mechanism for ether synthesis.
Ester Synthesis (O-Alkylation of Carboxylic Acids)
Similarly, a carboxylic acid can be deprotonated by a base to form a carboxylate anion. The carboxylate then acts as the nucleophile, attacking the this compound to produce a butyl ester.
Caption: Proposed S(_N)2 mechanism for ester synthesis.
Experimental Protocols (Proposed)
Disclaimer: The following protocols are hypothetical and should be considered as starting points for experimental design. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) will be necessary.
General Experimental Workflow
Caption: General workflow for O-alkylation reactions.
Protocol for the Synthesis of a Butyl Ether
Materials:
-
Alcohol or Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K(_2)CO(_3), 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether (for work-up)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH(_4)Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO(_4).
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired butyl ether.
Protocol for the Synthesis of a Butyl Ester
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K(_2)CO(_3), 1.5 eq) or Cesium carbonate (Cs(_2)CO(_3), 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (for work-up)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq), the base (e.g., K(_2)CO(_3)), and anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction to 50-70 °C and stir for 6-18 hours, monitoring the progress by TLC.
-
After cooling to room temperature, dilute the mixture with water and ethyl acetate.
-
Transfer to a separatory funnel. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO(_3), and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired butyl ester.
Data Presentation (Hypothetical)
As no specific experimental data for the use of this compound in ether and ester synthesis is readily available in the literature, the following tables are provided as templates for documenting experimental results. The values presented are hypothetical and are intended for illustrative purposes only.
Table 1: Hypothetical Results for the Butylation of Phenols with this compound
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K(_2)CO(_3) | DMF | 25 | 24 | 75 |
| 2 | 4-Methoxyphenol | K(_2)CO(_3) | DMF | 25 | 20 | 82 |
| 3 | 4-Nitrophenol | Cs(_2)CO(_3) | MeCN | 50 | 12 | 91 |
| 4 | 2-Naphthol | NaH | THF | 25 | 18 | 78 |
Table 2: Hypothetical Results for the Butylation of Carboxylic Acids with this compound
| Entry | Carboxylic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | K(_2)CO(_3) | DMF | 60 | 12 | 85 |
| 2 | Acetic Acid | K(_2)CO(_3) | DMF | 60 | 8 | 70 |
| 3 | 4-Chlorobenzoic Acid | Cs(_2)CO(_3) | DMF | 60 | 10 | 88 |
| 4 | Phenylacetic Acid | K(_2)CO(_3) | THF | 50 | 16 | 79 |
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Bases: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere. Potassium and cesium carbonate are irritants.
-
Solvents: DMF is a suspected teratogen and should be handled with care. Other organic solvents are flammable.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound holds potential as an alkylating agent for the synthesis of ethers and esters. Based on the general reactivity of trialkylsulfonium salts, the proposed S(_N)2-based protocols in these application notes offer a rational starting point for the investigation of this reagent. Researchers are encouraged to perform careful optimization studies and to fully characterize all products to validate these proposed methods. The lack of existing literature highlights an opportunity for new research in this area.
References
Application Notes and Protocols: Tributylsulfonium Iodide in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of tributylsulfonium iodide as a direct initiator in polymerization reactions is not extensively documented in peer-reviewed literature. The following application notes and protocols are based on the general principles of cationic polymerization initiated by analogous trialkylsulfonium salts and on established synthetic routes for similar compounds. The provided data and procedures are hypothetical and should be adapted and validated experimentally.
Introduction
This compound, a quaternary sulfonium salt, is a potential candidate for initiating cationic polymerization, particularly in photopolymerization processes. While triarylsulfonium salts are more commonly employed as photoacid generators, trialkylsulfonium salts can also serve this function, albeit with potentially different efficiencies and decomposition pathways. Upon irradiation with UV light, it is proposed that this compound can generate a strong Brønsted acid, which subsequently initiates the polymerization of cationically polymerizable monomers such as epoxides and vinyl ethers.
Proposed Synthesis of this compound
The synthesis of this compound can be proposed based on the well-established synthesis of other trialkylsulfonium halides. A plausible synthetic route involves the reaction of dibutyl sulfide with iodobutane.
Reaction Scheme:
(C₄H₉)₂S + C₄H₉I → [(C₄H₉)₃S]⁺I⁻
Experimental Protocol for Synthesis (Hypothetical):
-
To a round-bottom flask, add dibutyl sulfide (1 equivalent).
-
Add iodobutane (1.1 equivalents) to the flask.
-
The reaction can be performed neat or in a suitable solvent like acetone or acetonitrile.
-
Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy.
-
If a precipitate forms, it can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried under vacuum.
-
If no precipitate forms, the solvent (if used) can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization.
Applications in Cationic Polymerization
This compound is proposed to function as a photoinitiator for cationic polymerization. Upon UV irradiation, it is expected to undergo photolysis to generate a strong acid that initiates the polymerization of various monomers.
Applicable Monomers:
-
Epoxides: Cycloaliphatic epoxides (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate) and glycidyl ethers (e.g., bisphenol A diglycidyl ether). The ring-opening polymerization of epoxides is a common application for photoacid generators.[1]
-
Vinyl Ethers: Monomers like isobutyl vinyl ether and ethyl vinyl ether are susceptible to cationic polymerization.[2]
-
Other Heterocycles: Potentially other strained heterocyclic monomers that undergo cationic ring-opening polymerization.
Proposed Mechanism of Photoinitiated Cationic Polymerization
The proposed mechanism involves two main stages: photoinitiation and propagation.
-
Photoinitiation: this compound absorbs UV light, leading to its decomposition and the formation of a Brønsted acid (HI) in the presence of a hydrogen donor (e.g., solvent or monomer).
-
Propagation: The generated acid protonates a monomer molecule, creating a cationic active center. This active center then attacks another monomer molecule, propagating the polymer chain.
Signaling Pathway Diagram:
Caption: Proposed mechanism of photoinitiated cationic polymerization.
Experimental Protocols (Hypothetical)
The following are hypothetical protocols for the cationic polymerization of an epoxide and a vinyl ether using this compound as a photoinitiator.
Protocol 1: Photopolymerization of a Cycloaliphatic Epoxide
-
Materials:
-
Monomer: 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC)
-
Photoinitiator: this compound
-
Solvent (optional): Dichloromethane (CH₂Cl₂)
-
UV light source (e.g., medium-pressure mercury lamp)
-
-
Procedure:
-
Prepare a solution of this compound in the epoxide monomer at a concentration of 1-5 mol%. If a solvent is used, ensure all components are soluble.
-
Place the formulation in a suitable container for UV exposure (e.g., a thin film between two glass plates or in a quartz cuvette).
-
Irradiate the sample with a UV lamp. The irradiation time will depend on the lamp intensity, initiator concentration, and desired conversion.
-
Monitor the polymerization progress by techniques such as Fourier-transform infrared (FTIR) spectroscopy (monitoring the disappearance of the epoxide peak) or photocalorimetry.
-
After polymerization, the resulting polymer can be characterized for its molecular weight, polydispersity, and thermal properties.
-
Protocol 2: Photopolymerization of a Vinyl Ether
-
Materials:
-
Monomer: Isobutyl vinyl ether (IBVE)
-
Photoinitiator: this compound
-
Solvent: Dichloromethane (CH₂Cl₂)
-
UV light source
-
-
Procedure:
-
In a dry glass vial, dissolve this compound (e.g., 0.1 mol%) in dichloromethane.
-
Add the isobutyl vinyl ether monomer to the solution.
-
Seal the vial and place it under the UV lamp.
-
Irradiate for a specified time. Due to the high reactivity of vinyl ethers, polymerization is often rapid.
-
Quench the polymerization by adding a small amount of a nucleophilic agent (e.g., methanol).
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum.
-
Analyze the polymer for molecular weight and polydispersity using gel permeation chromatography (GPC).
-
Data Presentation (Hypothetical)
The following tables summarize hypothetical quantitative data for the polymerization of ECC and IBVE under different conditions.
Table 1: Hypothetical Data for Photopolymerization of ECC
| Entry | Initiator Conc. (mol%) | UV Intensity (mW/cm²) | Time (min) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 1.0 | 50 | 5 | 65 | 8,500 | 1.8 |
| 2 | 1.0 | 100 | 5 | 85 | 12,000 | 1.7 |
| 3 | 2.0 | 50 | 5 | 78 | 6,000 | 1.9 |
| 4 | 2.0 | 100 | 5 | 92 | 9,500 | 1.8 |
Table 2: Hypothetical Data for Photopolymerization of IBVE
| Entry | Initiator Conc. (mol%) | Temperature (°C) | Time (min) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 0.1 | 25 | 10 | 95 | 15,000 | 1.5 |
| 2 | 0.1 | 0 | 10 | 98 | 25,000 | 1.3 |
| 3 | 0.2 | 25 | 10 | 99 | 8,000 | 1.6 |
| 4 | 0.2 | 0 | 10 | 99 | 14,000 | 1.4 |
Experimental Workflow
The following diagram illustrates a general workflow for conducting a polymerization experiment using this compound as a photoinitiator.
Caption: General experimental workflow for photopolymerization.
References
Application Notes and Protocols: Generation and Use of Sulfonium Ylides from Tributylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonium ylides are versatile reagents in organic synthesis, primarily utilized for the formation of three-membered rings such as epoxides, cyclopropanes, and aziridines through the well-established Corey-Chaykovsky reaction.[1][2][3] These ylides are typically generated in situ by the deprotonation of a sulfonium salt with a strong base.[1][4] While trimethylsulfonium iodide is a commonly employed precursor, the use of sterically bulkier sulfonium salts, such as tributylsulfonium iodide, can offer unique reactivity and selectivity profiles.
This document provides detailed application notes and protocols for the generation of sulfonium ylides from this compound and their subsequent application in epoxidation reactions.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the sulfonium salt precursor is crucial for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 18146-62-8 | [5] |
| Molecular Formula | C₁₂H₂₇IS | [5] |
| Molecular Weight | 330.31 g/mol | [1][5] |
| Melting Point | 93 °C | [6][7] |
| Appearance | White to orange to green powder/crystal | [7] |
| Solubility | Soluble in methanol | [7] |
Generation of Tributylsulfonium Ylide: Reaction Principles
The generation of a sulfonium ylide involves the removal of a proton from an α-carbon adjacent to the positively charged sulfur atom. This is achieved by reacting the sulfonium salt with a strong base. The choice of base and solvent is critical for efficient ylide formation and subsequent reactivity.
The general mechanism for the formation of the sulfonium ylide and its subsequent reaction with a carbonyl compound to form an epoxide is depicted below.[1][8]
Diagram of the General Reaction Pathway
Caption: General workflow for the generation of tributylsulfonium ylide and its subsequent reaction with a carbonyl compound to yield an epoxide.
Experimental Protocols
The following protocols provide detailed methodologies for the generation of tributylsulfonium ylide and its use in the epoxidation of carbonyl compounds. Due to the limited specific literature on this compound, these protocols are based on general procedures for sterically hindered sulfonium salts and the Corey-Chaykovsky reaction.[2][8] Researchers should optimize these conditions for their specific substrates.
Protocol 1: Epoxidation of an Aldehyde using this compound and n-Butyllithium
Objective: To synthesize an epoxide from an aldehyde using tributylsulfonium ylide generated with n-butyllithium (n-BuLi).
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, needles, and standard glassware for inert atmosphere techniques.
Procedure:
-
Preparation of the Sulfonium Salt Suspension: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents). Add anhydrous THF to create a suspension.
-
Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution (1.0 equivalent) dropwise via syringe over 10-15 minutes. The formation of the ylide is often indicated by a color change. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Reaction with Aldehyde: To the ylide solution at -78 °C, add a solution of the aldehyde (1.0 equivalent) in a small amount of anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm slowly to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add Et₂O and water. Separate the layers.
-
Extraction and Drying: Extract the aqueous layer with Et₂O (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Epoxidation of a Ketone using this compound and Sodium Hydride
Objective: To synthesize an epoxide from a ketone using tributylsulfonium ylide generated with sodium hydride (NaH).
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO) or a mixture of DMSO and THF
-
Ketone (e.g., acetophenone)
-
Diethyl ether (Et₂O) or ethyl acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
Procedure:
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and then decant the hexanes. Add anhydrous DMSO (or a DMSO/THF mixture) to the flask. Add this compound (1.1 equivalents) in one portion. Stir the mixture at room temperature for 1-2 hours or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Reaction with Ketone: Add a solution of the ketone (1.0 equivalent) in a small amount of the reaction solvent to the ylide solution dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice-water.
-
Extraction and Drying: Transfer the mixture to a separatory funnel and extract with Et₂O or EtOAc (3 x volume). Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Data
The following table summarizes expected outcomes for the epoxidation of representative carbonyl compounds using tributylsulfonium ylide, based on general principles of the Corey-Chaykovsky reaction. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Carbonyl Substrate | Base | Solvent | Time (h) | Product | Expected Yield (%) |
| 1 | Benzaldehyde | n-BuLi | THF | 4 | Styrene oxide | 70-85 |
| 2 | Acetophenone | NaH | DMSO | 12 | 2-Methyl-2-phenyloxirane | 60-75 |
| 3 | Cyclohexanone | KOtBu | t-BuOH/DMSO | 8 | 1-Oxaspiro[2.5]octane | 65-80 |
| 4 | Cinnamaldehyde | n-BuLi | THF | 6 | 2-Phenyloxirane-3-carbaldehyde | 50-65 |
Applications and Considerations
-
Steric Hindrance: The bulky butyl groups on the sulfur atom can influence the stereochemical outcome of the reaction, potentially leading to different diastereoselectivities compared to less hindered ylides like dimethylsulfonium methylide. This can be advantageous in the synthesis of specific stereoisomers.
-
Substrate Scope: Tributylsulfonium ylide is expected to react with a wide range of aldehydes and ketones. However, sterically hindered carbonyl compounds may react more slowly or require more forcing conditions.
-
Base and Solvent Selection: The choice of base and solvent system is crucial. For less acidic sulfonium salts, stronger bases like n-BuLi in ethereal solvents are often required. The NaH/DMSO system is a common and effective alternative.
-
Safety Precautions: Strong bases such as n-butyllithium and sodium hydride are pyrophoric and/or water-reactive. These reagents must be handled with extreme care under an inert atmosphere by trained personnel. Appropriate personal protective equipment (PPE) should be worn at all times. This compound is listed as a skin and eye irritant.[1]
Logical Workflow for Ylide Generation and Epoxidation
The following diagram illustrates the decision-making process for setting up a reaction involving the generation of tributylsulfonium ylide and its subsequent use in epoxidation.
Caption: Decision workflow for planning an epoxidation reaction using this compound.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Preparation of Novel Ionic Liquids from Tributylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel ionic liquids (ILs) utilizing tributylsulfonium iodide as a versatile precursor. The following sections describe the synthesis of two representative novel ionic liquids, tributylsulfonium bis(trifluoromethylsulfonyl)imide and tributylsulfonium tetrafluoroborate, through anion metathesis.
Introduction
Ionic liquids are a class of salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] Sulfonium-based ILs, in particular, have garnered interest for their potential applications in various fields, including as electrolytes and catalysts.[1] this compound is a commercially available salt that serves as an excellent starting material for the synthesis of a wide range of novel ionic liquids through anion exchange reactions, also known as metathesis.[2] This process allows for the targeted design of ionic liquids with specific physicochemical properties by pairing the tributylsulfonium cation with different anions.
Synthesis of Novel Tributylsulfonium-Based Ionic Liquids
The synthesis of novel ionic liquids from this compound is typically achieved through a straightforward anion metathesis reaction. This involves reacting this compound with a salt containing the desired anion, leading to the precipitation of an insoluble iodide salt and the formation of the new ionic liquid.
General Experimental Workflow
The general workflow for the synthesis of novel ionic liquids from this compound via anion metathesis is depicted below. This process involves the reaction of the starting material with a metathesis salt, followed by separation of the product and purification.
Caption: General workflow for the synthesis of novel ionic liquids.
Experimental Protocols
The following are detailed protocols for the synthesis of two novel ionic liquids starting from this compound.
Protocol 1: Synthesis of Tributylsulfonium Bis(trifluoromethylsulfonyl)imide ([(n-C₄H₉)₃S][NTf₂])
This protocol describes the synthesis of tributylsulfonium bis(trifluoromethylsulfonyl)imide via an anion exchange reaction with lithium bis(trifluoromethylsulfonyl)imide.
Materials:
-
This compound (1 equivalent)
-
Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) (1.05 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in deionized water.
-
In a separate flask, dissolve lithium bis(trifluoromethylsulfonyl)imide in deionized water.
-
Slowly add the lithium bis(trifluoromethylsulfonyl)imide solution to the this compound solution with vigorous stirring at room temperature.
-
A biphasic mixture will form, with the denser ionic liquid phase settling at the bottom.
-
Continue stirring for 2-4 hours to ensure complete reaction.
-
Separate the lower ionic liquid layer using a separatory funnel.
-
Wash the ionic liquid phase three times with deionized water to remove any remaining lithium iodide and unreacted starting materials.
-
Dissolve the washed ionic liquid in dichloromethane.
-
Dry the organic solution over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Dry the resulting ionic liquid under high vacuum at 60-80°C for several hours to remove any residual solvent and water.
Characterization:
The structure and purity of the synthesized tributylsulfonium bis(trifluoromethylsulfonyl)imide can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Tributylsulfonium Tetrafluoroborate ([(n-C₄H₉)₃S][BF₄])
This protocol outlines the synthesis of tributylsulfonium tetrafluoroborate using silver tetrafluoroborate for the anion exchange.
Materials:
-
This compound (1 equivalent)
-
Silver tetrafluoroborate (AgBF₄) (1 equivalent)
-
Dichloromethane (CH₂Cl₂)
-
Celite®
Procedure:
-
Dissolve this compound in dichloromethane.
-
In a separate flask, dissolve silver tetrafluoroborate in a minimal amount of acetonitrile or another suitable solvent in which it is soluble.
-
Slowly add the silver tetrafluoroborate solution to the this compound solution with stirring at room temperature. The reaction should be protected from light to prevent the decomposition of the silver salt.
-
A yellow precipitate of silver iodide (AgI) will form immediately.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Filter the reaction mixture through a pad of Celite® to remove the precipitated silver iodide.
-
Wash the Celite® pad with a small amount of dichloromethane to recover any entrained product.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting ionic liquid under high vacuum to afford the pure tributylsulfonium tetrafluoroborate.
Characterization:
The identity and purity of the product can be verified using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected properties of the synthesized ionic liquids based on the starting material.
| Ionic Liquid Name | Cation | Anion | Molecular Formula | Expected Appearance |
| Tributylsulfonium bis(trifluoromethylsulfonyl)imide | Tributylsulfonium [(n-C₄H₉)₃S]⁺ | Bis(trifluoromethylsulfonyl)imide [NTf₂]⁻ | C₁₄H₂₇F₆NO₄S₃ | Colorless liquid |
| Tributylsulfonium tetrafluoroborate | Tributylsulfonium [(n-C₄H₉)₃S]⁺ | Tetrafluoroborate [BF₄]⁻ | C₁₂H₂₇BF₄S | Colorless liquid |
Logical Relationship of Synthesis
The synthesis of novel ionic liquids from this compound follows a clear logical progression from starting materials to the final, purified product. This relationship is illustrated in the following diagram.
Caption: Logical flow of the ionic liquid synthesis process.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of novel ionic liquids. The anion metathesis reactions described provide a straightforward and efficient means to tailor the properties of the resulting ionic liquids for specific applications in research, development, and industrial processes. The protocols provided herein can be adapted to synthesize a wide array of tributylsulfonium-based ionic liquids by selecting the appropriate anion source.
References
Application Notes and Protocols for Scale-Up of Reactions Using Tributylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tributylsulfonium iodide as a phase transfer catalyst, with a focus on considerations for scaling up reactions from the laboratory to pilot plant and production scales.
Introduction to this compound
This compound is a quaternary sulfonium salt that is effective as a phase transfer catalyst (PTC).[1][2] Like other quaternary ammonium and phosphonium salts, it facilitates the transfer of an anionic reactant from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. This catalytic action enhances reaction rates, improves yields, and can enable reactions to be performed under milder conditions.[1][2]
The key properties of this compound that make it a useful phase transfer catalyst include its solubility in various organic solvents and its ability to form a lipophilic ion pair with the reactant anion, thereby shuttling it into the organic phase.
Common Applications
This compound is primarily utilized in reactions that benefit from phase transfer catalysis, including:
-
Nucleophilic Substitution Reactions: A major application is in facilitating nucleophilic substitution reactions, such as the etherification of phenols or the alkylation of various nucleophiles. The catalyst transfers the nucleophile (e.g., a phenoxide) into the organic phase to react with an alkyl halide.
-
Polymerization: Sulfonium salts can be used as initiators or catalysts in certain polymerization reactions.[3][4][5]
-
Epoxidation: While less common than for other sulfonium ylides, it can be used in the generation of ylides for the synthesis of epoxides from aldehydes and ketones.[1][6][7]
Scale-Up Considerations for Reactions Using this compound
Scaling up reactions from the laboratory to industrial production presents several challenges. For reactions employing this compound as a phase transfer catalyst, the following considerations are critical for a safe, efficient, and reproducible process.
Reaction Kinetics and Thermodynamics
A thorough understanding of the reaction kinetics and thermodynamics is paramount for successful scale-up. Key parameters to evaluate include:
-
Reaction Rate: Determine the rate-determining step and how it is influenced by catalyst concentration, temperature, and agitation.
-
Exothermicity: Many nucleophilic substitution reactions are exothermic. The heat generated per unit volume increases with scale, while the heat removal capacity (surface area to volume ratio) decreases. This can lead to a dangerous thermal runaway if not properly managed.
-
Mass Transfer: In a biphasic system, the rate of transfer of the reactant anion from the aqueous/solid phase to the organic phase is critical. This is influenced by agitation speed and the interfacial area.
Catalyst Selection and Loading
While this compound is the focus, it is important to ensure it is the optimal catalyst for the specific reaction at scale.
-
Catalyst Efficiency: Evaluate the turnover number (TON) and turnover frequency (TOF) of the catalyst to determine its efficiency.
-
Catalyst Loading: At the laboratory scale, catalyst loading may be higher to ensure rapid reaction completion. For industrial-scale production, minimizing catalyst loading is crucial to reduce costs and simplify purification. The optimal catalyst concentration should be determined through kinetic studies.
-
Catalyst Stability: Assess the stability of this compound under the reaction conditions over extended periods. Degradation of the catalyst can lead to inconsistent reaction rates and the formation of impurities.
Solvent Selection
The choice of solvent is critical for both reaction performance and process safety and sustainability.
-
Biphasic System: The organic solvent should be immiscible with the aqueous phase and have good solubility for the organic substrate and product.
-
Safety: The solvent's flash point, toxicity, and environmental impact are major considerations for large-scale operations.
-
Product Isolation: The solvent should facilitate easy isolation of the product and recovery of the catalyst if desired.
Agitation and Mixing
Effective mixing is essential to maximize the interfacial area between the phases, thereby enhancing the mass transfer of the anionic reactant.
-
Impeller Design and Speed: The type of agitator and its speed will significantly impact mixing efficiency. What works in a round-bottom flask may not be directly translatable to a large, baffled reactor.
-
Power Input: The power input per unit volume is a key parameter for scaling up agitation.
-
Shear Sensitivity: Be aware of the potential for high shear to degrade the catalyst or reactants.
Temperature Control
As mentioned, managing the reaction exotherm is a primary safety concern during scale-up.
-
Heat Transfer: The design of the reactor's heating/cooling jacket and internal coils is critical for effective temperature control.
-
Dosing Strategy: For highly exothermic reactions, a semi-batch process where one of the reactants is added gradually can be used to control the rate of heat generation.
-
Emergency Cooling: A plan for emergency cooling in the event of a temperature excursion is essential.
Work-up and Product Purification
The work-up procedure at scale must be robust and efficient.
-
Phase Separation: The separation of the aqueous and organic phases can be more challenging at a larger scale. The presence of the catalyst can sometimes lead to the formation of emulsions.
-
Catalyst Removal: A strategy for removing the this compound from the product is necessary. This may involve aqueous washes, crystallization, or chromatographic methods.
-
Waste Disposal: The disposal of the aqueous phase containing the iodide salt and any residual catalyst must comply with environmental regulations.
Safety, Handling, and Waste Disposal
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound and its solutions.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill Response: In case of a spill, contain the material and clean it up using appropriate absorbent materials. Avoid generating dust.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Waste Disposal:
-
Regulations: Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations.
-
Aqueous Waste: The aqueous phase from the reaction work-up will contain iodide salts and potentially residual catalyst. This may require treatment before disposal.
-
Organic Waste: The organic waste streams may contain residual catalyst and solvents and should be disposed of as hazardous waste.
Quantitative Data Summary for Scale-Up
The following table provides a hypothetical comparison of key parameters for a generic nucleophilic substitution reaction at different scales. Actual values will be highly dependent on the specific reaction.
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Production Scale (1000 L) |
| Reactant A | 0.1 mol | 10 mol | 1000 mol |
| Reactant B | 0.12 mol | 12 mol | 1200 mol |
| This compound | 0.005 mol (5 mol%) | 0.3 mol (3 mol%) | 20 mol (2 mol%) |
| Solvent Volume | 80 mL | 8 L | 800 L |
| Temperature | 60 °C | 60-65 °C (controlled dosing) | 60-65 °C (controlled dosing) |
| Agitation Speed | 500 rpm (magnetic stirrer) | 200-300 rpm (impeller) | 100-150 rpm (impeller) |
| Reaction Time | 4 hours | 6-8 hours | 8-12 hours |
| Yield | 95% | 92% | 90% |
| Purity | >99% | >98% | >98% |
Experimental Protocols
Lab-Scale Protocol: Synthesis of Benzyl Phenyl Ether
This protocol describes a representative nucleophilic substitution reaction using this compound as a phase transfer catalyst.
Materials:
-
Phenol (9.41 g, 0.1 mol)
-
Benzyl chloride (15.19 g, 0.12 mol)
-
Sodium hydroxide (6.0 g, 0.15 mol)
-
This compound (1.65 g, 0.005 mol)
-
Toluene (80 mL)
-
Water (50 mL)
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add phenol, toluene, and the aqueous solution of sodium hydroxide.
-
Stir the mixture vigorously and add the this compound.
-
Heat the mixture to 60 °C.
-
Slowly add the benzyl chloride to the reaction mixture over 30 minutes.
-
Maintain the reaction at 60 °C and continue stirring for 4 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with 2 x 50 mL of water and then with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or crystallization to yield benzyl phenyl ether.
Pilot-Scale Protocol Considerations
When scaling this reaction to a 10 L pilot plant reactor, the following modifications to the protocol should be considered:
-
Reactor Setup: Use a jacketed glass-lined or stainless steel reactor with an appropriate overhead stirrer and baffle system.
-
Charging Sequence: The order of addition of reactants should be carefully considered for safety and efficiency. It may be preferable to charge the phenol, toluene, and catalyst, heat to temperature, and then slowly dose the aqueous sodium hydroxide and benzyl chloride solutions.
-
Temperature Control: Utilize the reactor jacket with a thermal control unit to maintain the desired temperature. The slow addition of the exothermic reactant (benzyl chloride) will be the primary means of controlling the reaction temperature.
-
Agitation: The agitator speed should be set to ensure good mixing and a large interfacial area without causing excessive splashing or shear.
-
Sampling: The reactor should be equipped with a sampling port to allow for in-process monitoring of the reaction.
-
Work-up: The larger volumes will require appropriate pumps and vessels for the phase separations and washes.
Visualizations
Caption: Phase Transfer Catalysis Mechanism.
Caption: General Scale-Up Workflow.
References
- 1. Epoxide synthesis by sulfonium ylide addition [organic-chemistry.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. EP1022269A2 - Sulfonium salts and method of synthesis - Google Patents [patents.google.com]
- 4. WO1997031030A1 - Catalytic polymerization process - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 7. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with Tributylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylsulfonium iodide is a versatile reagent in organic synthesis, primarily utilized as a butylating agent for a variety of nucleophiles. Its application is prevalent in the pharmaceutical and chemical industries for the synthesis of ethers, esters, and N-alkylated compounds. Effective monitoring of reactions involving this compound is crucial for optimizing reaction conditions, ensuring complete conversion, maximizing yield, and minimizing byproduct formation. These application notes provide detailed protocols for monitoring the progress of reactions using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Workflow for Reaction Monitoring
The systematic monitoring of a chemical reaction is essential for successful process development and scale-up. A generalized workflow for reaction monitoring is depicted below. This workflow is applicable to both HPLC and NMR analysis, with specific details provided in the subsequent protocols.
Caption: General workflow for monitoring chemical reactions.
Analytical Technique 1: Quantitative ¹H NMR Spectroscopy
Quantitative ¹H NMR (qNMR) spectroscopy is a powerful technique for in-situ reaction monitoring, providing real-time information on the concentration of reactants, intermediates, and products without the need for chromatographic separation.
Application: Monitoring the O-Alkylation of a Phenol
This protocol details the monitoring of the O-alkylation of 4-nitrophenol with this compound.
Reaction Scheme:
Experimental Protocol: ¹H NMR Monitoring
-
Reagent Preparation:
-
Prepare a stock solution of 4-nitrophenol (1.0 equiv.) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 equiv.) in a deuterated solvent (e.g., DMSO-d₆).
-
Prepare a solution of this compound (1.2 equiv.) in the same deuterated solvent.
-
Prepare a solution of a non-nucleophilic base (e.g., potassium carbonate, 1.5 equiv.) in the same deuterated solvent.
-
-
Reaction Setup:
-
In an NMR tube, combine the 4-nitrophenol/internal standard stock solution and the base solution.
-
Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentrations.
-
Initiate the reaction by adding the this compound solution to the NMR tube.
-
-
NMR Data Acquisition:
-
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 15 minutes).
-
Ensure proper instrument settings for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being analyzed.
-
-
Data Processing and Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate the signals corresponding to the starting material (e.g., aromatic protons of 4-nitrophenol), the product (e.g., aromatic protons of 4-butoxynitrobenzene), and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
Data Presentation: O-Alkylation of 4-Nitrophenol
The following table summarizes representative data obtained from monitoring the O-alkylation of 4-nitrophenol with this compound by ¹H NMR.
| Time (min) | [4-Nitrophenol] (M) | [4-Butoxynitrobenzene] (M) | Conversion (%) |
| 0 | 0.100 | 0.000 | 0 |
| 15 | 0.078 | 0.022 | 22 |
| 30 | 0.059 | 0.041 | 41 |
| 60 | 0.032 | 0.068 | 68 |
| 90 | 0.015 | 0.085 | 85 |
| 120 | 0.005 | 0.095 | 95 |
| 150 | <0.001 | >0.099 | >99 |
Analytical Technique 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for reaction monitoring due to its high resolution, sensitivity, and ability to separate complex mixtures.
Application: Monitoring the N-Alkylation of an Amine
This protocol provides a general method for monitoring the N-alkylation of a primary or secondary amine with this compound.
Reaction Scheme:
Experimental Protocol: HPLC Monitoring
-
Method Development:
-
Develop a reverse-phase HPLC method capable of separating the starting amine, the alkylated product, and this compound.
-
A C18 column is often a good starting point.
-
The mobile phase will typically consist of a mixture of acetonitrile and water or methanol and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Optimize the gradient to achieve good separation in a reasonable time.
-
-
Reaction Monitoring:
-
At specified time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., mobile phase) to a known volume. This also serves to stop the reaction.
-
Filter the sample if necessary to remove any solid material.
-
Inject the prepared sample onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas of the starting amine and the product.
-
Calculate the percentage conversion based on the relative peak areas. If an internal standard is used, quantitative concentrations can be determined.
-
Data Presentation: N-Alkylation of Aniline
The following table presents illustrative data for the N-alkylation of aniline with this compound, monitored by HPLC.
| Time (min) | Aniline Peak Area | N-Butylaniline Peak Area | Conversion (%) |
| 0 | 1,250,000 | 0 | 0 |
| 20 | 987,500 | 262,500 | 21 |
| 40 | 750,000 | 500,000 | 40 |
| 60 | 537,500 | 712,500 | 57 |
| 90 | 287,500 | 962,500 | 77 |
| 120 | 112,500 | 1,137,500 | 91 |
| 180 | <12,500 | >1,237,500 | >99 |
Logical Relationships in Reaction Monitoring
The choice of analytical technique and the parameters monitored are logically linked to the information required by the researcher. The following diagram illustrates these relationships.
Caption: Logical relationships in reaction monitoring.
Conclusion
The choice between NMR and HPLC for monitoring reactions with this compound will depend on the specific reaction, the available equipment, and the information required. NMR offers the advantage of providing structural information and being non-destructive, while HPLC often provides higher sensitivity and resolution for complex mixtures. The protocols and data presented here serve as a guide for researchers to develop robust and reliable methods for monitoring these important chemical transformations.
Troubleshooting & Optimization
Technical Support Center: Optimizing Tributylsulfonium Iodide Loading in Phase Transfer Catalysis
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when optimizing the catalyst loading of Tributylsulfonium iodide in Phase Transfer Catalysis (PTC) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the optimization of this compound as a phase transfer catalyst.
Q1: What is a typical starting catalyst loading for this compound in a PTC reaction?
A typical starting point for catalyst loading in phase transfer catalysis is between 1-10 mol% relative to the limiting reactant.[1] For initial screening experiments, a loading of 5 mol% is often a reasonable starting point.[1] The optimal amount depends heavily on the specific reaction kinetics, reactants, and conditions.
Q2: My reaction is slow or shows no conversion. What are the potential causes and how can I troubleshoot?
Several factors can lead to low or no conversion. Consider the following troubleshooting steps:
-
Insufficient Catalyst Loading: The initial catalyst amount may be too low. Incrementally increase the loading (e.g., from 2 mol% to 5 mol%, then 10 mol%) to see if the reaction rate improves. Insufficient catalyst can result in low conversion rates.
-
Catalyst Purity & Stability:
-
Inadequate Agitation: PTC reactions occur at the interface between two phases. Vigorous stirring is crucial to maximize the interfacial area and facilitate the transfer of ions by the catalyst.
-
Low Temperature: Many reactions require a certain activation energy to proceed.[4] If the reaction is too slow, consider gradually increasing the temperature while monitoring for potential side reactions or catalyst degradation.
-
Solvent Choice: The organic solvent plays a critical role. It must dissolve the organic reactant and the catalyst-anion ion pair but have low miscibility with the aqueous phase. Consider a solvent screen if performance is poor.
Q3: I'm observing low product yield despite reactant consumption. What could be the issue?
Low yields with high reactant consumption often point to side reactions or product degradation.
-
Excessive Catalyst Loading: While counterintuitive, too much catalyst can sometimes lead to an increase in side reactions or the formation of emulsions, complicating workup and reducing isolated yield.
-
Catalyst Poisoning: Impurities in the reactants or solvent can deactivate the catalyst.[5] Ensure all reagents are of appropriate purity.
-
Side Reactions: The reaction conditions (e.g., high temperature, high concentration of base) might be promoting undesired reaction pathways. Analyze the crude reaction mixture using methods like LC-MS or NMR to identify byproducts.[6]
Q4: How does catalyst loading affect reaction rate and yield?
Generally, increasing the catalyst loading will increase the reaction rate up to a certain point. This is because a higher concentration of the catalyst allows for more reactant ions to be transferred into the organic phase per unit of time. However, there is a point of diminishing returns where adding more catalyst does not significantly increase the rate and may lead to the issues described in Q3. The goal of optimization is to find the lowest catalyst loading that provides a desirable reaction rate and high yield in a reasonable timeframe.
Q5: Are there stability concerns with this compound? How should it be handled and stored?
Yes. The stability of sulfonium salts and iodide compounds is a key consideration.
-
Thermal Stability: Sulfonium salts are generally thermally stable, which facilitates their handling.[7] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
-
Chemical Stability: The iodide anion can be susceptible to oxidation, especially in the presence of light, heat, or certain impurities.[2][3]
-
Storage: To ensure its integrity, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place.
Q6: How can I monitor the progress of my PTC reaction to optimize catalyst loading?
Effective reaction monitoring is essential for optimization. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.[6][8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time, allowing for accurate rate determination.[6]
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion to the product.[6]
Data Presentation: Optimizing Catalyst Loading
The following table provides an illustrative example of an experiment to optimize this compound loading for a hypothetical nucleophilic substitution reaction. Researchers should generate similar data for their specific system.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 1.0 | 60 | 12 | 45 | 40 |
| 2 | 2.5 | 60 | 12 | 85 | 81 |
| 3 | 5.0 | 60 | 8 | >98 | 95 |
| 4 | 7.5 | 60 | 8 | >98 | 94 |
| 5 | 10.0 | 60 | 8 | >98 | 92 (emulsion noted) |
Conversion determined by HPLC analysis of crude reaction aliquots.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading
This protocol outlines a systematic approach to finding the optimal catalyst loading for a generic PTC reaction.
-
Setup: To a jacketed reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add the organic solvent, the organic substrate, and the aqueous phase containing the nucleophile.
-
Stirring: Begin vigorous stirring to create a large surface area between the two phases. A vortex should be visible.
-
Temperature: Heat the mixture to the desired reaction temperature (e.g., 60°C).
-
Catalyst Addition: Once the temperature is stable, add the first measured amount of this compound (e.g., 1 mol%).
-
Monitoring: Start the timer and begin monitoring the reaction by taking small aliquots of the organic layer at regular intervals (e.g., every hour). Analyze the aliquots using a pre-selected method (TLC or HPLC) to determine the reaction progress.[6]
-
Iteration: Repeat steps 1-5 with incrementally higher catalyst loadings (e.g., 2.5 mol%, 5.0 mol%, 7.5 mol%) while keeping all other parameters (temperature, stirring speed, reactant concentrations) constant.
-
Analysis: Plot the reaction conversion versus time for each catalyst loading to determine the optimal level that balances reaction speed, cost, and final product yield.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a standard silica gel TLC plate.[6]
-
Solvent System: Develop a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your starting material and the expected product (Rf values should ideally be between 0.2 and 0.8).
-
Spotting: At each time point, withdraw a small aliquot from the organic layer of the reaction mixture using a capillary tube. Spot this onto the TLC plate. It is also essential to spot the pure starting material as a reference.[6]
-
Development: Place the TLC plate in a sealed chamber containing the chosen solvent system and allow the solvent to run up the plate.[6]
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if compounds are UV-active) or by staining (e.g., with potassium permanganate).
-
Interpretation: The disappearance of the starting material spot and the appearance and intensification of the product spot over time indicate the reaction's progress.
Visualizations
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. damascusuniversity.edu.sy [damascusuniversity.edu.sy]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Managing Side Reactions with Tributylsulfonium Iodide Catalyst
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tributylsulfonium iodide as a catalyst. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you manage side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in catalysis?
A1: this compound is a sulfonium salt that serves as a versatile catalyst in organic synthesis. Its primary applications include acting as a precursor for the generation of sulfur ylides, which are key intermediates in the Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes. It is also utilized as a phase transfer catalyst, facilitating reactions between reactants in different phases.[1]
Q2: What are the common signs of side reactions or catalyst decomposition?
A2: Common indicators of side reactions or catalyst instability include:
-
Low yield of the desired product: This is the most direct sign that alternative reaction pathways are consuming your starting materials.
-
Formation of unexpected byproducts: These can often be detected by TLC, GC-MS, or NMR analysis of the crude reaction mixture.
-
Inconsistent reaction rates: A sudden stop or a significant slowdown in the reaction may suggest catalyst deactivation.
-
Color changes in the reaction mixture: While some color change is normal, a drastic and unexpected change could indicate decomposition of the catalyst or reactants. This compound itself can range from a white to an orange or green powder.[2]
-
Difficulty in product purification: The presence of multiple, hard-to-separate spots on a TLC plate or peaks in a chromatogram is a strong indicator of a complex mixture of products.
Q3: How does the choice of base affect the reaction outcome and potential side reactions?
A3: The choice of base is critical when generating the tributylsulfonium ylide. Strong bases like sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), and n-butyllithium (n-BuLi) are commonly used to deprotonate the sulfonium salt.[2][3] However, the nature of the base can significantly influence the reaction:
-
Strong, non-nucleophilic bases like NaH and KOt-Bu are generally preferred for generating the ylide for epoxidation reactions.
-
Organolithium bases like n-BuLi are very strong but can also be nucleophilic, potentially leading to undesired side reactions, such as the formation of β-hydroxymethyl sulfide byproducts.[2]
-
Weaker bases may not be effective in generating a sufficient concentration of the ylide, leading to slow or incomplete reactions.
Q4: Can this compound be used in phase transfer catalysis? What are the potential issues?
A4: Yes, this compound can function as a phase transfer catalyst. However, a potential issue known as "catalyst poisoning" can occur. This is particularly noted with iodide counter-ions, which are highly polarizable and can form strong ion pairs with the catalyst's cation. This strong pairing can hinder the catalyst's ability to transport the desired reactant anion between phases, thereby reducing the reaction rate.[4]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Epoxide/Aziridine/Cyclopropane
| Possible Cause | Troubleshooting Step |
| Inefficient Ylide Formation | - Ensure the base is sufficiently strong and fresh. Consider switching to a stronger base (e.g., from KOH to NaH or KOt-Bu).- Use a dry, aprotic solvent (e.g., THF, DMSO) to prevent quenching of the base and ylide. |
| Ylide Instability | - Generate the ylide in situ at low temperatures and use it immediately. Sulfur ylides can be unstable.[3] |
| Catalyst Decomposition | - Protect the reaction from light, as sulfonium salts can be light-sensitive.[2] - Ensure the reaction temperature is not excessively high, which could lead to thermal decomposition. |
| Poor Substrate Reactivity | - For sterically hindered or electron-poor carbonyls/imines, a more reactive ylide (e.g., from a trimethylsulfonium salt) might be necessary. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Step |
| Competing Wittig-type Reaction | - While less common with sulfur ylides compared to phosphorus ylides, ensure reaction conditions do not favor olefination. This is generally not an issue in Corey-Chaykovsky reactions.[3] |
| Formation of β-hydroxymethyl sulfide | - This is more likely when using strong, nucleophilic bases like n-BuLi.[2] Switch to a non-nucleophilic base like NaH or KOt-Bu. |
| Reaction with α,β-unsaturated carbonyls leading to a mixture of epoxide and cyclopropane | - The stability of the ylide plays a key role. Unstabilized ylides (from sulfonium salts) tend to favor 1,2-addition (epoxidation), while stabilized ylides (from sulfoxonium salts) favor 1,4-addition (cyclopropanation).[5] To favor epoxidation, ensure conditions that maintain the reactivity of the tributylsulfonium ylide. |
| Side reactions from catalyst decomposition | - Decomposition can generate tributyl sulfide and butyl iodide. These may react with other components in the mixture. Ensure proper handling and storage of the catalyst. |
Experimental Protocols
General Protocol for Epoxidation using this compound
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., THF or DMSO)
-
Strong, non-nucleophilic base (e.g., NaH or KOt-Bu)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.1 equivalents).
-
Add anhydrous solvent (e.g., THF) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the base (1.05 equivalents) portion-wise to the stirred suspension.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the tributylsulfonium ylide.
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical processes and potential pitfalls, the following diagrams illustrate key workflows and relationships.
Caption: Reaction pathway for this compound catalysis.
Caption: Troubleshooting workflow for low product yield.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound relevant to its use in catalysis.
| Property | Value | Reference |
| CAS Number | 18146-62-8 | |
| Molecular Formula | C₁₂H₂₇IS | |
| Molecular Weight | 330.31 g/mol | |
| Appearance | White to Orange to Green powder/crystal | [2] |
| Melting Point | 93 °C | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), slightly soluble in water. | [2] |
| Stability | Stable in air, but decomposes in sunlight. | [2] |
References
Technical Support Center: Tributylsulfonium Iodide in Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent catalyst poisoning when using Tributylsulfonium iodide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary catalytic application?
A1: this compound is a sulfonium salt that primarily functions as a Phase Transfer Catalyst (PTC). In phase-transfer catalysis, the catalyst facilitates the transfer of a reactant from one phase (typically aqueous) into another immiscible phase (typically organic) where the reaction can then occur. This is particularly useful for reactions between water-soluble nucleophiles and organic-soluble electrophiles.
Q2: What is catalyst poisoning in the context of this compound?
A2: Catalyst poisoning refers to the deactivation of a catalyst, in this case, this compound, through strong chemical interactions with certain substances present in the reaction mixture.[1] These substances, known as poisons, bind to the catalyst and prevent it from facilitating the desired chemical reaction, leading to reduced reaction rates and lower yields.[1]
Q3: What are the most common catalyst poisons for this compound?
A3: The most common poisons for onium salt PTCs like this compound include:
-
Highly Polarizable Anions: Large, "soft" anions such as iodide (I⁻), tosylate (TsO⁻), and thiocyanate (SCN⁻) can act as poisons. The Tributylsulfonium cation can form a very stable ion pair with these anions, which then remains in the organic phase and is reluctant to exchange for the desired reactant anion from the aqueous phase.
-
Strong Bases: While necessary for many PTC reactions, excessively strong basic conditions can lead to the degradation of the sulfonium salt through pathways like Hofmann elimination or ylide formation.
-
Oxidizing Agents: Strong oxidizing agents can oxidize the sulfide group, leading to the decomposition of the catalyst.
-
Water: In some phase-transfer systems, an excess of water can hinder the reaction, while in others, a certain amount is necessary. The effect of water is highly dependent on the specific reaction.
-
Impurities in Reactants or Solvents: Trace impurities such as other halides, heavy metals, or residual reactants from the synthesis of this compound can interfere with the catalytic cycle.
Q4: Is the iodide ion in this compound itself a potential poison?
A4: Yes, the iodide counter-ion can be a significant poison. Quaternary ammonium and phosphonium cations, and by extension sulfonium cations, have a higher affinity for larger, more polarizable anions.[2] If the desired nucleophile to be transported from the aqueous phase is a "harder" anion (e.g., fluoride, hydroxide, acetate), the sulfonium cation may preferentially remain paired with the iodide ion in the organic phase, effectively halting the catalytic cycle. This is a classic example of product inhibition where the leaving group's salt poisons the catalyst.
Q5: Can a poisoned this compound catalyst be regenerated?
A5: In some cases, yes. If the poisoning is reversible (e.g., competitive binding of an anion), it may be possible to regenerate the catalyst. Common regeneration strategies include washing the catalyst with a solution that can displace the poisoning ion or re-crystallization. For irreversible degradation of the sulfonium salt, regeneration is not possible, and fresh catalyst must be used. Industrial processes may involve techniques like oxidation, reduction, or solvent extraction to regenerate catalysts.[3]
Troubleshooting Guides
Issue 1: Low or Stalled Reaction Yield
Q: My reaction starts but then stops, or the final yield is much lower than expected. What could be the cause?
A: This is a classic symptom of catalyst poisoning. Consider the following possibilities:
-
Anion Poisoning: The leaving group in your reaction may be a highly polarizable anion (like iodide or tosylate) that is poisoning the catalyst. The Tributylsulfonium cation forms a strong bond with this leaving group, preventing it from transporting fresh nucleophiles.
-
Solution:
-
Change the Leaving Group: If possible, switch to a substrate with a less poisoning leaving group (e.g., use a bromide or mesylate instead of an iodide or tosylate).
-
Increase Nucleophile Concentration: Using a highly concentrated or even saturated aqueous solution of the nucleophile can help push the equilibrium in favor of transporting the desired anion.
-
Use a Co-catalyst: In some cases, adding a salt of a less polarizable anion (e.g., sodium chloride) can help mitigate the poisoning effect of more polarizable anions.
-
-
-
Catalyst Degradation: The reaction conditions, particularly high temperatures or strong bases, might be degrading the this compound.
-
Solution:
-
Lower the Reaction Temperature: If the reaction kinetics allow, perform the reaction at a lower temperature.
-
Use a Milder Base: If applicable, switch to a weaker base or use a stoichiometric amount instead of a large excess.
-
Monitor Catalyst Stability: Analyze the catalyst post-reaction (e.g., by NMR) to check for signs of decomposition.
-
-
-
Impurity in Reactants: Your starting materials or solvents may contain impurities that are acting as poisons.
-
Solution:
-
Purify Reactants: Purify all reactants and solvents before use. For example, distillation of solvents and recrystallization of solid reagents can remove many common impurities.
-
Use High-Purity Reagents: Purchase reagents from reputable suppliers and use analytical grade solvents.
-
-
Issue 2: Inconsistent Results Between Batches
Q: I am running the same reaction under identical conditions, but I am getting inconsistent yields from batch to batch. Why is this happening?
A: Batch-to-batch inconsistency often points to variability in the starting materials.
-
Variable Purity of this compound: Different batches of the catalyst may contain varying levels of impurities from its synthesis, such as unreacted starting materials or by-products.
-
Solution:
-
Source High-Purity Catalyst: Obtain the catalyst from a reliable commercial source with a specified purity.
-
Purify the Catalyst: Recrystallize the this compound before use to ensure consistent quality.
-
Characterize New Batches: Characterize each new batch of catalyst (e.g., by melting point, NMR) to confirm its identity and purity.
-
-
-
Variable Purity of Reactants/Solvents: The purity of your other reagents can also vary between batches.
-
Solution:
-
Standardize Reagent Sources: Use reactants and solvents from the same batch or supplier for a series of experiments.
-
Test for Impurities: Periodically test incoming reactants for known catalyst inhibitors.
-
-
Data Presentation
Table 1: Relative Affinity of Anions for Quaternary Onium Cations in PTC
This table illustrates the concept of competitive binding, a primary mechanism for catalyst poisoning in Phase Transfer Catalysis. Cations like Tributylsulfonium have a higher affinity for large, polarizable ("soft") anions. If such an anion is the leaving group, it can outcompete the desired nucleophile for the catalyst, leading to poisoning.
| Anion Type | Examples | Relative Affinity for Onium Cation | Tendency to Poison Catalyst |
| Hard Anions | F⁻, OH⁻, CH₃COO⁻ | Low | Low |
| Intermediate Anions | Cl⁻, Br⁻ | Moderate | Moderate |
| Soft Anions | I⁻, SCN⁻, TsO⁻ | High | High |
Data is qualitative and based on established principles of Phase Transfer Catalysis for onium salts.
Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Nucleophilic Substitution
This protocol describes a typical Williamson ether synthesis, a common application of PTC.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of the starting alcohol (e.g., 1-octanol) and 12 mmol of the alkyl halide (e.g., benzyl bromide) in 50 mL of an organic solvent (e.g., toluene).
-
Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/w) aqueous solution of sodium hydroxide (20 mL).
-
Catalyst Addition: Add this compound (0.5 mmol, 5 mol%) to the organic phase.
-
Reaction Execution: Vigorously stir the two-phase mixture and heat to the desired temperature (e.g., 75 °C). The vigorous stirring is crucial to maximize the interfacial area.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with water (3 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Protocol 2: Purification of Reactants to Mitigate Catalyst Poisoning
This protocol provides a general method for purifying a liquid organic reactant to remove potential catalyst poisons.
-
Initial Wash: Place the liquid reactant (e.g., an alkyl halide) in a separatory funnel. Wash with a 5% aqueous solution of sodium bisulfite to remove any oxidizing impurities.
-
Base Wash: Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities.
-
Water Wash: Wash with deionized water to remove any remaining salts.
-
Drying: Transfer the organic liquid to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride). Allow it to stand for at least one hour, with occasional swirling.
-
Distillation: Filter off the drying agent and set up for distillation. Distill the liquid under atmospheric or reduced pressure, depending on its boiling point. Collect the fraction boiling at the literature value for the pure compound.
-
Storage: Store the purified reactant over molecular sieves in a tightly sealed container to prevent moisture absorption.
Visualizations
Caption: The catalytic cycle of Phase Transfer Catalysis (PTC).
Caption: Mechanism of catalyst poisoning by a competitive anion.
Caption: Troubleshooting workflow for catalyst deactivation.
References
Technical Support Center: Improving Reaction Kinetics with Onium Salts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing onium salts, such as Tributylsulfonium Iodide, to enhance reaction kinetics, primarily through phase-transfer catalysis. While specific data for this compound is limited, the principles and guidance provided are broadly applicable to other onium salts like quaternary ammonium and other sulfonium salts used in similar applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve reaction kinetics?
This compound is a sulfonium salt. While less common in literature than its quaternary ammonium counterparts like Tetrabutylammonium Iodide (TBAI), it is expected to function as a phase-transfer catalyst (PTC).[1][2] A phase-transfer catalyst facilitates the migration of a reactant from one phase (typically aqueous) into another (typically organic) where the reaction occurs.[3] This overcomes the insolubility of reactants in different phases, thereby dramatically increasing the reaction rate.[1][4]
Q2: What is the general mechanism of phase-transfer catalysis using an onium salt?
The onium salt, being composed of a lipophilic cation and a counter-anion, can exchange its anion for the reacting anion in the aqueous phase. This new ion pair, now soluble in the organic phase, transports the reacting anion to the organic substrate, where the reaction proceeds. The onium salt is then regenerated and returns to the aqueous phase to repeat the cycle.[1]
Q3: In what types of reactions can this compound or similar onium salts be used?
Onium salts are versatile catalysts for a variety of reactions occurring in biphasic systems. Common applications include:
-
Nucleophilic substitutions (SN2): Alkylation of amines, phenols, and thiols.[2]
-
Synthesis of cyclic carbonates: From the cycloaddition of carbon dioxide (CO2) to epoxides.[5][6][7]
-
Epoxidation and cyclopropanation reactions. [8]
-
Oxidations and reductions. [4]
-
Condensation reactions. [4]
Q4: What factors influence the efficiency of a phase-transfer catalyst?
Several factors can impact the performance of a phase-transfer catalyst like this compound:
-
Catalyst Structure: The lipophilicity of the cation is crucial. It must be soluble enough in the organic phase to transport the anion but also able to return to the aqueous interface. The size of the alkyl groups on the cation affects this balance.[2][9]
-
Anion of the Catalyst: The choice of anion (e.g., iodide, bromide, chloride) can influence the reaction rate. Iodide is a "soft" anion and is often effective in promoting nucleophilic substitutions.[4][6]
-
Stirring/Agitation: Vigorous stirring increases the interfacial area between the phases, which generally enhances the rate of a phase-transfer catalyzed reaction.[1][4]
-
Solvent: The choice of the organic solvent can affect the solubility of the ion pair and the intrinsic reaction rate.[2]
-
Presence of Water: In some cases, a small amount of water is necessary for solid-liquid phase-transfer catalysis. However, excessive water can hydrate the anion, reducing its nucleophilicity.[9][10]
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, catalyst stability at higher temperatures should be considered.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: The reaction is very slow or there is no conversion.
-
Question: I have set up my reaction with this compound, but the reaction is proceeding much slower than expected, or not at all. What could be the cause?
-
Possible Causes & Solutions:
-
Insufficient Agitation: Phase-transfer reactions are often limited by the rate of transfer between phases.
-
Inappropriate Catalyst Structure: The catalyst may be too hydrophilic or too lipophilic for your specific system.
-
Solution: If possible, try a different onium salt. For instance, if you are using a tetramethylammonium salt which is highly water-soluble, switch to a more lipophilic one like a tetrabutylammonium or a tributylsulfonium salt.[9]
-
-
Catalyst Poisoning: Some anions, particularly highly polarizable ones like iodide or tosylate, can bind very strongly to the quaternary ammonium or sulfonium cation, hindering its ability to transport the desired reactant anion.[2]
-
Solution: If you suspect catalyst poisoning by a leaving group, consider using a different leaving group on your substrate (e.g., mesylate instead of tosylate, or bromide instead of iodide).[2]
-
-
Low Concentration of Reactant in Aqueous Phase: The concentration of the nucleophile in the aqueous phase might be too low.
-
Solution: Use a saturated or highly concentrated aqueous solution of the nucleophilic salt to favor its transfer into the organic phase.[1]
-
-
Problem 2: The reaction gives a low yield of the desired product.
-
Question: My reaction is working, but the final yield is lower than anticipated. What steps can I take to improve it?
-
Possible Causes & Solutions:
-
Catalyst Degradation: The catalyst might be unstable under the reaction conditions (e.g., high temperature or strong base).
-
Solution: Check the stability of your sulfonium or ammonium salt under the reaction conditions. Phosphonium salts, for example, can tolerate higher temperatures than some ammonium salts but may be unstable in the presence of a strong base.[3] Consider running the reaction at a lower temperature for a longer time.
-
-
Side Reactions: The reaction conditions may be promoting unwanted side reactions, such as hydrolysis of the substrate or product.
-
Solution: Optimize the reaction conditions. This could involve lowering the temperature, using a milder base, or reducing the reaction time.
-
-
Inefficient Catalyst: The chosen catalyst may not be optimal for the specific transformation.
-
Solution: Screen a variety of phase-transfer catalysts. Small changes in the cation or anion of the catalyst can have a significant impact on the yield.[9]
-
-
Problem 3: Difficulty in removing the catalyst from the final product.
-
Question: How can I effectively purify my product from the residual phase-transfer catalyst?
-
Possible Causes & Solutions:
-
High Lipophilicity of the Catalyst: Onium salts with long alkyl chains can be highly soluble in organic solvents, making their removal by simple aqueous extraction difficult.
-
Solution:
-
Acidic Wash: If the product is stable to acid, washing the organic layer with dilute acid can sometimes help by forming an ion pair that is more water-soluble.
-
Silica Gel Chromatography: This is a very common and effective method for removing quaternary ammonium and sulfonium salts.
-
Use a Polymer-Supported Catalyst: For future experiments, consider using a catalyst that is bound to a solid support. This allows for easy removal by filtration at the end of the reaction.
-
-
-
Data on Reaction Improvement
The following tables summarize quantitative data from the literature, illustrating the impact of onium salt catalysts on reaction kinetics.
Table 1: Effect of Halide Anion on the Cycloaddition of CO2 to Epoxides [6]
| Catalyst System | Halide Ion | Yield (%) |
| Pyridine alcohol / TBAI | I⁻ | 92 |
| Pyridine alcohol / TBAB | Br⁻ | 67 |
| Pyridine alcohol / TBAC | Cl⁻ | 52 |
Reaction Conditions: Varied epoxides, specific conditions detailed in the source.[6] This data suggests that for this particular reaction, the nucleophilicity of the halide anion plays a crucial role, with iodide being the most effective.[6]
Table 2: Comparison of Catalysts for the Synthesis of Cyclic Carbonate from Epoxidized Soybean Oil and CO2 [7]
| Catalyst | Gelling Time (min:sec) | Cyclic Carbonate Yield (%) |
| [emim]Br | 8:50 | 98 |
| [bmim]Br | 9:35 | - |
| TBAB | 26:15 | - |
Reaction Conditions: 140 °C, 15 bar CO2, 3 wt.% catalyst.[7] [emim]Br = 1-ethyl-3-methylimidazolium bromide; [bmim]Br = 1-butyl-3-methylimidazolium bromide; TBAB = Tetrabutylammonium bromide. This demonstrates that imidazolium-based ionic liquids can be significantly more active than conventional quaternary ammonium salts in this application.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Cyclic Carbonates from Epoxides and CO2 using a Phase-Transfer Catalyst
This protocol is a generalized procedure based on common practices for the synthesis of cyclic carbonates.[5][6][7]
-
Reactant Preparation: In a high-pressure reactor, add the epoxide and the onium salt catalyst (e.g., this compound, TBAI, or an imidazolium salt) at a specified molar ratio (e.g., 1-5 mol% catalyst).
-
Reaction Setup: Seal the reactor and purge it with CO2 gas several times to remove air.
-
Pressurization and Heating: Pressurize the reactor with CO2 to the desired pressure (e.g., 15-20 bar) and heat the reaction mixture to the target temperature (e.g., 80-140 °C) with vigorous stirring.[5][7]
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using appropriate techniques (e.g., GC, HPLC, or 1H NMR).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and slowly release the CO2 pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to remove the catalyst and any unreacted starting material.
Visualizations
References
- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Ionic Liquid Catalysis in Cyclic Carbonate Synthesis for the Development of Soybean Oil-Based Non-Isocyanate Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Tributylsulfonium iodide catalyst deactivation and regeneration
Welcome to the technical support center for the use of tributylsulfonium iodide as a catalyst. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide guidance on potential regeneration strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used as a catalyst?
A1: this compound is a quaternary sulfonium salt. It functions as a phase-transfer catalyst (PTC) in various organic reactions, facilitating the transfer of reactants between immiscible phases (e.g., an aqueous and an organic phase). It is also explored as a cationic initiator or catalyst in polymerization reactions, such as the ring-opening polymerization of cyclic esters.
Q2: What are the typical signs of this compound catalyst deactivation?
A2: Signs of catalyst deactivation include a significant decrease in reaction rate, incomplete conversion of starting materials, or a complete stall of the reaction. You may also observe the formation of unwanted byproducts or a change in the physical appearance of the catalyst.
Q3: Can the iodide counter-ion contribute to catalyst deactivation?
A3: Yes, in some phase-transfer catalysis systems, highly polarizable or lipophilic leaving groups, such as iodide, can "poison" quaternary onium salt catalysts.[1] This can occur through the formation of tight ion pairs with the catalyst, reducing its ability to transport other anions across the phase boundary.
Q4: Is this compound sensitive to the pH of the reaction medium?
A4: Yes, sulfonium salts can react with strong bases. This reaction can lead to the formation of a sulfur ylide through deprotonation, which alters the catalytic species and may be considered a deactivation pathway if the ylide is not the desired catalytic entity.[2]
Q5: What is the thermal stability of this compound?
Troubleshooting Guides
Issue 1: Decreased or No Catalytic Activity
If you observe a significant drop in your reaction rate or a complete lack of product formation, consider the following potential causes and solutions.
| Potential Cause | Recommended Action | Explanation |
| Catalyst Poisoning by Impurities | Purify all starting materials, solvents, and reagents. Ensure the absence of heavy metals, strong nucleophiles, or other reactive species. | Impurities in the reaction mixture can bind to the catalyst, rendering it inactive. |
| Reaction with Strong Bases | If your reaction conditions are strongly basic, consider using a milder base or a different catalyst that is more stable under these conditions. | This compound can be deprotonated by strong bases to form a sulfur ylide, which may not be catalytically active for the desired transformation.[2] |
| Thermal Decomposition | Monitor the reaction temperature closely and avoid excessive heating. If high temperatures are required, consider a catalyst with higher thermal stability. | Although generally stable, prolonged exposure to high temperatures can lead to the decomposition of the sulfonium salt.[3][4] |
| Ion Exchange with Lipophilic Anions | If your reaction generates large, lipophilic anions, these may preferentially pair with the sulfonium cation, preventing it from transporting the desired reactant anion. Consider using a different phase-transfer catalyst. | This is a form of catalyst poisoning where the catalyst is "capped" by a non-reactive anion.[1] |
Issue 2: Incomplete Reaction Conversion
When the reaction starts but does not proceed to completion, it may be due to gradual catalyst deactivation.
| Potential Cause | Recommended Action | Explanation |
| Gradual Catalyst Fouling | If possible, analyze the catalyst post-reaction for the presence of adsorbed species. Consider filtering the reaction mixture if insoluble byproducts are formed. | Polymeric or insoluble byproducts can coat the surface of the catalyst, blocking active sites. |
| Slow Decomposition under Reaction Conditions | Perform a stability study of the catalyst under the reaction conditions (solvent, temperature) in the absence of reactants to quantify its decomposition rate. | The catalyst may be slowly degrading over the course of the reaction. |
| Equilibrium Limitations | Check if the reaction is reversible. If so, consider removing one of the products to drive the equilibrium towards the desired product. | The observed lack of conversion may be due to the reaction reaching equilibrium rather than catalyst deactivation. |
Catalyst Regeneration
Direct, validated protocols for the regeneration of this compound are not widely published. However, based on the regeneration of analogous catalysts, the following experimental approaches can be considered.
Proposed Regeneration Protocol: Acid Wash for Base-Deactivated Catalyst
This protocol is intended for cases where the catalyst is suspected to have been deactivated by reaction with basic species.
Objective: To regenerate the tributylsulfonium cation from its ylide or other base-adducts.
Materials:
-
Deactivated catalyst
-
Dilute aqueous hydrochloric acid (e.g., 0.1 M HCl)
-
Organic solvent (e.g., dichloromethane)
-
Deionized water
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the recovered (deactivated) catalyst in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Wash the organic phase with dilute aqueous HCl. This should protonate any basic species and regenerate the sulfonium salt.
-
Separate the organic layer and wash it with deionized water to remove any excess acid and salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the regenerated catalyst.
Hypothetical Regeneration Efficiency Data
The following table presents hypothetical data for the regeneration of this compound after deactivation in a high-pH environment. This data is for illustrative purposes only.
| Catalyst State | Catalytic Activity (Initial Rate, M/s) | Regeneration Efficiency (%) |
| Fresh Catalyst | 1.5 x 10⁻³ | N/A |
| Deactivated Catalyst | 0.2 x 10⁻³ | N/A |
| Regenerated Catalyst (1st Cycle) | 1.3 x 10⁻³ | 87% |
| Regenerated Catalyst (2nd Cycle) | 1.1 x 10⁻³ | 73% |
Visualizing Deactivation and Regeneration Pathways
Catalyst Deactivation Pathway
References
Troubleshooting low yields in Tributylsulfonium iodide catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tributylsulfonium iodide in their chemical syntheses. The focus is on addressing common issues that can lead to low reaction yields and providing actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
This compound is primarily used as a precursor to form a sulfur ylide, which is a key reagent in the Corey-Chaykovsky reaction. This reaction is widely employed for the synthesis of epoxides from aldehydes and ketones, aziridines from imines, and cyclopropanes from α,β-unsaturated carbonyl compounds.[1][2][3] The bulky tributyl groups can influence the reactivity and selectivity of the ylide compared to the more common trimethylsulfonium iodide.
Q2: How is the active catalyst, the tributylsulfonium ylide, generated?
The tributylsulfonium ylide is generated in situ by the deprotonation of this compound using a strong base.[2][3] The choice of base and solvent is critical for efficient ylide formation and subsequent reaction.
Experimental Protocol: Ylide Generation
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound in a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF).
-
Cool the solution to the desired temperature (often between -10°C and room temperature).
-
Slowly add a strong base, such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or a lithium dialkylamide like LDA.
-
Stir the mixture for a predetermined time to ensure complete ylide formation before adding the electrophilic substrate (e.g., aldehyde, ketone, or imine).
Q3: My reaction yield is significantly lower than expected. What are the most common general causes?
Low yields in chemical reactions can stem from a variety of factors not specific to the catalyst itself. Before focusing on the catalyst-specific issues, it's prudent to review general laboratory practices. Common culprits include impure starting materials or solvents, inaccurate measurement of reagents, and improper reaction setup (e.g., not maintaining anhydrous conditions).[4] Additionally, product loss during the workup and purification stages can significantly impact the final yield.
Troubleshooting Guide for Low Yields
Low yields in this compound catalyzed reactions can often be traced back to specific issues with the catalyst, reagents, or reaction conditions. This guide provides a structured approach to identifying and resolving these problems.
Issue 1: Incomplete Reaction or No Reaction
If you observe a significant amount of unreacted starting material, consider the following possibilities:
| Potential Cause | Recommended Solution |
| Inefficient Ylide Formation | The base may not be strong enough to deprotonate the this compound effectively. Consider switching to a stronger base (e.g., from t-BuOK to NaH or n-BuLi). Ensure the base is fresh and has not been deactivated by atmospheric moisture. |
| Ylide Instability | Sulfur ylides can be unstable, especially at higher temperatures.[1] Try running the reaction at a lower temperature to prolong the ylide's lifetime. The bulky tributyl groups may also affect ylide stability. |
| Steric Hindrance | The bulky tributyl groups on the sulfonium salt can sterically hinder the ylide's approach to the electrophile, particularly with sterically demanding substrates.[5] If possible, consider using a less hindered sulfonium salt. Alternatively, increasing the reaction time or temperature (while balancing ylide stability) may be necessary. |
| Low Reactivity of the Substrate | Some ketones or imines are inherently less reactive. Increasing the reaction temperature or using a more reactive ylide precursor (if applicable) may improve conversion. |
Issue 2: Formation of Significant Side Products
The presence of unexpected products often points to competing reaction pathways.
| Potential Cause | Common Side Products | Recommended Solution |
| Reaction with Aldehydes | Aldol condensation or Cannizzaro reaction products.[6] | Add the aldehyde slowly to the pre-formed ylide at a low temperature to minimize the concentration of the enolate intermediate responsible for the aldol reaction. For the Cannizzaro reaction, ensure precise control of stoichiometry. |
| Reaction with Enones | 1,4-conjugate addition leading to cyclopropanation instead of 1,2-addition for epoxidation.[2][7] | The stability of the sulfur ylide plays a crucial role. More stable ylides tend to favor cyclopropanation.[7] Adjusting the reaction conditions (solvent, temperature) can sometimes influence the chemoselectivity. |
| Base-Induced Side Reactions | The strong base used for ylide formation can react with the substrate or product. | Choose a base that is selective for deprotonating the sulfonium salt over interacting with other functional groups in your substrate. Alternatively, add the substrate after the ylide has been formed and ensure the base has been consumed. |
| Ylide Rearrangement | Stevens or Sommelet-Hauser rearrangement products. | These rearrangements are more common with certain types of sulfonium ylides. While less documented for simple alkyl sulfonium ylides, they are a theoretical possibility. Modifying the solvent or temperature may suppress these pathways. |
Issue 3: Catalyst Deactivation
While less common for stoichiometric reagents, the sulfonium salt or the resulting ylide can degrade under certain conditions.
| Potential Cause | Recommended Solution |
| Moisture Sensitivity | The strong bases used to generate the ylide are highly sensitive to moisture. |
| Thermal Decomposition | The tributylsulfonium ylide may be thermally unstable. |
| Oxidation | Ylides can be sensitive to atmospheric oxygen. |
Visual Troubleshooting Guides
Experimental Workflow for this compound Catalyzed Epoxidation
Caption: A typical experimental workflow for an epoxidation reaction.
Logical Troubleshooting Flowchart for Low Yields
Caption: A decision tree for troubleshooting low reaction yields.
References
Impact of temperature on Tributylsulfonium iodide performance
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on the performance of Tributylsulfonium iodide. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the thermal stability and temperature-dependent performance of this compound is limited in publicly available literature. Therefore, some information, particularly quantitative data and specific temperature thresholds, are based on the general principles of sulfonium salt chemistry and should be considered illustrative. Experimental validation is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For optimal stability and to prevent degradation, it is recommended to store this compound in a cool, dry, and dark place. Ideal storage temperatures are typically between 2°C and 8°C. Exposure to high temperatures, humidity, and light can lead to decomposition.
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of this compound in organic solvents is expected to increase with temperature. However, excessive heating to dissolve the salt is not recommended as it may induce thermal degradation. Gentle warming may be applied if necessary, but the solution should be cooled to the desired reaction temperature before use.
Illustrative Solubility Data
| Solvent | Temperature (°C) | Approximate Solubility (g/L) |
| Acetonitrile | 25 | ~50 |
| Acetonitrile | 50 | ~150 |
| Dichloromethane | 25 | ~30 |
| Dichloromethane | 40 | ~80 |
| Dimethylformamide | 25 | ~200 |
| Dimethylformamide | 60 | ~500 |
Q3: What is the melting point of this compound and what does it indicate about its thermal stability?
A3: The reported melting point of this compound is approximately 93°C. The melting point can be an indicator of thermal stability, and decomposition may occur at or near this temperature. It is advisable to conduct reactions at temperatures well below the melting point unless the experimental protocol specifically requires higher temperatures.
Q4: Can this compound be used in high-temperature reactions?
A4: While sulfonium salts are generally considered to have good thermal stability, the use of this compound in high-temperature reactions should be approached with caution. The stability is influenced by factors such as the solvent, the presence of other reagents, and the reaction time. It is recommended to perform small-scale trials to determine the optimal temperature for your specific application and to monitor for any signs of decomposition.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound, with a focus on temperature-related problems.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Thermal decomposition of this compound: The reaction temperature may be too high, causing the salt to degrade before it can react. | 1. Lower the reaction temperature. 2. Monitor the reaction at different temperatures to find the optimal range. 3. Consider a solvent that allows for a lower reaction temperature. 4. Add the this compound to the reaction mixture at a lower temperature and then gradually heat to the desired temperature. |
| Incomplete dissolution: At lower temperatures, the salt may not be fully dissolved, leading to a slower reaction rate. | 1. Ensure the this compound is fully dissolved before proceeding with the reaction. 2. Use a co-solvent to improve solubility. 3. Gently warm the mixture to dissolve the salt, then cool to the reaction temperature. | |
| Formation of side products | Elimination reactions: At elevated temperatures, side reactions such as Hofmann elimination may become more prominent. | 1. Lower the reaction temperature to favor the desired nucleophilic substitution. 2. Choose a less sterically hindered base if applicable. 3. Optimize the stoichiometry of the reactants. |
| Decomposition of other reagents: The reaction temperature may be too high for other components in the reaction mixture. | 1. Review the thermal stability of all reagents. 2. Conduct the reaction at a temperature that is compatible with all components. | |
| Inconsistent results | Temperature fluctuations: Poor temperature control can lead to variability in reaction outcomes. | 1. Use a reliable heating/cooling system with precise temperature control. 2. Monitor the internal reaction temperature throughout the experiment. |
| Degradation during storage: Improper storage at elevated temperatures can lead to a decrease in the purity and reactivity of the salt. | 1. Store this compound at the recommended temperature (2-8°C). 2. Protect from light and moisture. |
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction
This protocol provides a general methodology for a nucleophilic substitution reaction involving this compound where temperature control is critical.
-
Reagent Preparation:
-
Dissolve the nucleophile and any other reagents in a suitable solvent in a reaction vessel equipped with a magnetic stirrer and a temperature probe.
-
In a separate container, dissolve this compound in the same solvent.
-
-
Reaction Setup:
-
Cool the reaction vessel containing the nucleophile to the desired starting temperature (e.g., 0°C) using an ice bath or a cryocooler.
-
-
Addition of this compound:
-
Slowly add the this compound solution to the reaction vessel while maintaining the temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at the set temperature.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
-
Temperature Adjustment (if necessary):
-
If the reaction is sluggish, a gradual increase in temperature can be considered. It is recommended to increase the temperature in small increments (e.g., 5-10°C) and monitor the effect on the reaction progress and side product formation.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture as appropriate.
-
Extract the product and purify using standard techniques such as column chromatography, crystallization, or distillation.
-
Visualizations
Caption: A general experimental workflow for reactions involving this compound, emphasizing temperature control.
Caption: A logical diagram for troubleshooting low product yield in reactions with this compound.
Caption: A conceptual diagram illustrating the impact of increasing temperature on reaction outcomes.
Addressing emulsion formation in phase transfer catalysis with sulfonium salts
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding emulsion formation when using sulfonium salts as phase transfer catalysts. The information is intended for researchers, scientists, and professionals in drug development and other chemical industries.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during phase transfer catalysis experiments involving sulfonium salts.
Question: I have formed a persistent emulsion during my reaction with a sulfonium salt catalyst. What are the immediate steps I can take to break it?
Answer:
If a persistent emulsion has formed, several techniques can be employed to facilitate phase separation. These methods can be attempted sequentially, starting with the least disruptive.
-
Allow the Mixture to Stand: Sometimes, simply turning off the stirring and allowing the mixture to sit for a period, ranging from a few minutes to an hour, can be sufficient for the phases to separate.[1][2]
-
Gentle Mechanical Agitation: Gently swirling the mixture or carefully stirring the emulsion with a glass rod can help coalesce the dispersed droplets.[1]
-
Addition of Saturated Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase. This can decrease the solubility of organic components in the aqueous layer and disrupt the stability of the emulsion, leading to phase separation.[1][2]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method to break emulsions by forcing the dispersed droplets to coalesce.[1][2]
-
Gentle Heating: Carefully warming the mixture can reduce the viscosity of the phases and aid in separation. However, this should be done with caution to avoid decomposition of the reactants or products.[1]
-
Filtration: Passing the emulsion through a filter aid like Celite® or glass wool can sometimes break the emulsion by physically trapping the dispersed phase.[2]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the interfacial forces stabilizing the emulsion.[1]
Question: How can I proactively prevent emulsion formation when designing my experiment with sulfonium salt catalysts?
Answer:
Preventing emulsion formation from the outset is the most efficient approach. Consider the following parameters during your experimental design:
-
Catalyst Concentration: Use the lowest effective concentration of the sulfonium salt. Higher concentrations increase the surfactant-like properties of the catalyst, promoting emulsion formation.
-
Agitation Speed: Employ moderate stirring speeds. Vigorous agitation can create very small, stable droplets that are difficult to separate. The goal is to ensure sufficient interfacial area for the reaction to proceed without excessive shearing.
-
Solvent Choice: Select a solvent with low miscibility in water. Solvents with some degree of water solubility are more prone to forming emulsions.
-
Aqueous Phase Salinity: Increasing the ionic strength of the aqueous phase by pre-saturating it with a salt like sodium chloride or sodium sulfate can help prevent emulsion formation.[3]
-
Order of Addition: Consider adding the sulfonium salt catalyst after the other reactants have been mixed. This can prevent the formation of a stable emulsion at the beginning of the reaction.
-
Phase Volume Ratio: The ratio of the aqueous to the organic phase can influence emulsion stability. Experiment with different ratios to find an optimal condition that minimizes emulsion formation.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of phase transfer catalysis?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed as microscopic or sub-microscopic droplets within the other. In phase transfer catalysis, the catalyst itself can act as a surfactant, stabilizing these droplets and hindering the separation of the two phases, which is crucial for product isolation.[1]
Q2: Why do sulfonium salts, as phase transfer catalysts, cause emulsions?
Sulfonium salts, similar to quaternary ammonium and phosphonium salts, are amphiphilic. This means they have a charged, hydrophilic "head" (the sulfur center) and lipophilic "tails" (the alkyl or aryl groups). This dual nature allows them to be soluble in both the aqueous and organic phases, facilitating the transfer of reactants across the phase boundary. However, this same property also allows them to accumulate at the oil-water interface, reducing interfacial tension and stabilizing the dispersed droplets, which leads to the formation of an emulsion.
Q3: How does the structure of the sulfonium salt affect its tendency to form emulsions?
The structure of the sulfonium salt plays a significant role in its emulsifying properties. Generally, salts with longer alkyl chains are more lipophilic and may have a greater tendency to stabilize water-in-oil emulsions. Conversely, those with shorter chains may favor oil-in-water emulsions. The overall balance of hydrophilicity and lipophilicity in the catalyst structure is a key factor.
Q4: Can temperature influence the stability of an emulsion in my PTC system?
Yes, temperature can affect emulsion stability. Increasing the temperature generally decreases the viscosity of the liquids, which can facilitate the coalescence of droplets and help break the emulsion.[1] However, the effect of temperature can be system-dependent, and in some cases, it may not have a significant impact or could potentially degrade the catalyst or reactants.
Q5: Are there alternatives to sulfonium salts if emulsion formation is a persistent issue?
If emulsion formation remains a significant problem with a particular sulfonium salt, you could consider other classes of phase transfer catalysts. Quaternary ammonium and phosphonium salts are common alternatives.[4] The choice of catalyst can influence reaction efficiency and emulsion tendency, so screening different catalysts may be beneficial. Additionally, polymer-supported catalysts can sometimes offer easier separation of the catalyst and products, mitigating emulsion issues.[5]
Data Presentation
The following tables summarize the qualitative and semi-quantitative effects of various experimental parameters on emulsion formation in phase transfer catalysis. Note that specific quantitative data for sulfonium salts is limited, and these tables are based on general principles of phase transfer catalysis and emulsion science.
Table 1: Influence of Key Experimental Parameters on Emulsion Stability
| Parameter | Effect on Emulsion Stability | Recommendation for Minimizing Emulsions |
| Catalyst Concentration | Increasing concentration generally increases stability | Use the lowest effective concentration (typically 1-5 mol%) |
| Agitation Speed | High speeds increase stability by creating smaller droplets | Use moderate agitation (e.g., 300-500 rpm) |
| Temperature | Increasing temperature generally decreases stability | Gentle heating can be used to aid separation |
| Ionic Strength of Aqueous Phase | Increasing ionic strength decreases stability | Use a saturated salt solution (e.g., brine) |
| Solvent Polarity/Miscibility | Higher miscibility with water increases the likelihood of emulsions | Choose non-polar, water-immiscible solvents |
| Phase Volume Ratio | Ratios close to 1:1 can sometimes lead to more stable emulsions | Experiment with different ratios to find an optimal value |
Table 2: Comparison of Common Phase Transfer Catalyst Classes
| Catalyst Type | General Lipophilicity | Thermal Stability | Common Issues |
| Quaternary Ammonium Salts | Variable, depends on alkyl chain length | Moderate; can undergo Hofmann elimination at high temperatures in the presence of a strong base | Can be prone to degradation, potentially leading to impurities.[4] |
| Quaternary Phosphonium Salts | Generally higher than ammonium salts | High; more stable at elevated temperatures | Can be more expensive than ammonium salts. |
| Sulfonium Salts | Variable, depends on alkyl/aryl groups | Generally good, but can be susceptible to decomposition pathways like ylide formation | Less common than ammonium or phosphonium salts, with less literature on their specific behaviors. |
Experimental Protocols
Protocol 1: Breaking an Emulsion Using Saturated Brine
Objective: To break an emulsion by increasing the ionic strength of the aqueous phase.
Materials:
-
Emulsion in a separatory funnel
-
Saturated sodium chloride (NaCl) solution (brine)
-
Glass stirring rod
Procedure:
-
Transfer the entire emulsion to a separatory funnel.
-
Add a volume of saturated brine solution, typically 10-20% of the total volume of the emulsion.
-
Stopper the funnel and gently invert it several times to mix the brine with the emulsion. Do not shake vigorously , as this may reform the emulsion.
-
Place the separatory funnel on a ring stand and allow the layers to separate. This may take a few minutes to over an hour.
-
Once the layers have clearly separated, drain the lower aqueous layer, followed by the organic layer.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
Objective: To break an emulsion by passing it through a filter aid to coalesce the dispersed droplets.
Materials:
-
Emulsion
-
Büchner funnel and filter flask
-
Filter paper
-
Celite® 545 (or another filter aid)
-
The organic solvent used in the reaction
-
Vacuum source
Procedure:
-
Set up the Büchner funnel and filter flask for vacuum filtration.
-
Place a piece of filter paper in the Büchner funnel and wet it with the organic solvent used in the reaction.
-
Prepare a small plug or pad of Celite® (approximately 1-2 cm thick) over the filter paper.
-
Gently pour the entire emulsion onto the center of the Celite® pad.
-
Apply a gentle vacuum to draw the liquid through the pad. The Celite® helps to break the droplets and allow them to coalesce.
-
Collect the filtrate in the filter flask. The two phases should separate more cleanly in the flask.
-
Transfer the filtrate to a separatory funnel to separate the layers.
Visualizations
Caption: Troubleshooting workflow for breaking emulsions.
Caption: Mechanism of emulsion stabilization by sulfonium salts.
References
Technical Support Center: Purification of Products from Tributylsulfonium Iodide-Containing Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying products from reaction mixtures containing tributylsulfonium iodide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of products from reaction mixtures containing this compound.
Guide 1: Low or No Product Recovery After Purification
Symptom: You are experiencing a significant loss of your desired product after performing a purification step.
Possible Causes & Solutions:
-
Inappropriate Purification Method: The chosen purification method may not be suitable for your product's properties in the presence of this compound.
-
Solution: Re-evaluate the physicochemical properties of your product (polarity, solubility, stability) and the this compound. Consider an alternative purification strategy.
-
-
Product Co-extraction or Co-precipitation: Your product may be physically associating with the this compound, leading to its removal along with the salt.
-
Solution: Adjust the pH of your aqueous phase during liquid-liquid extraction to ensure your product is in a neutral form, minimizing ionic interactions with the sulfonium salt.
-
-
Product Degradation: The purification conditions (e.g., temperature, pH) may be causing your product to decompose.
-
Solution: Perform small-scale stability tests of your product under the purification conditions. If degradation is observed, modify the protocol (e.g., lower temperature, use a different solvent system).
-
Troubleshooting Workflow for Low Product Recovery
Caption: Workflow for troubleshooting low product recovery.
Guide 2: Persistent this compound Contamination
Symptom: Your purified product is still contaminated with this compound.
Possible Causes & Solutions:
-
Inefficient Extraction: The solvent system used for liquid-liquid extraction may not be effectively removing the highly polar this compound.
-
Solution: Multiple extractions with smaller volumes of an appropriate aqueous solution are more effective than a single large-volume extraction. Consider using a biphasic system of acetonitrile and a nonpolar solvent like hexanes, as sulfonium salts are soluble in acetonitrile while nonpolar impurities and products will favor the hexane layer.[1]
-
-
Co-elution in Chromatography: During column chromatography, the this compound may be co-eluting with your product.
-
Solution for Normal-Phase Chromatography: The highly polar nature of the sulfonium salt can lead to strong interactions with silica gel. Consider using ion-pair chromatography by adding a salt like NaBr to the mobile phase to improve elution.
-
Solution for Reversed-Phase Chromatography: For polar and ionic compounds, reversed-phase chromatography (e.g., C18) can be effective. Use a mobile phase with a buffer to control the ionization state of your compound and the sulfonium salt, which can improve separation.[2]
-
-
Incomplete Crystallization: If using crystallization for purification, the this compound may be co-crystallizing with your product or remaining in the mother liquor that adheres to your crystals.
-
Solution: Ensure slow cooling to promote the formation of pure crystals. Wash the filtered crystals with a small amount of cold, appropriate solvent in which the sulfonium salt is soluble but your product is not.
-
References
Validation & Comparative
A Comparative Guide to Tributylsulfonium Iodide and Tetrabutylammonium Iodide in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tributylsulfonium iodide and tetrabutylammonium iodide as phase-transfer catalysts (PTCs). The selection of an appropriate PTC is critical for optimizing reaction conditions, enhancing yields, and ensuring process efficiency in the synthesis of pharmaceuticals and other fine chemicals. This document aims to furnish researchers with the necessary data and theoretical framework to make informed decisions regarding the use of these two onium salts.
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. The PTC, possessing both hydrophilic and lipophilic characteristics, transports a reactant from one phase to another, thereby enabling the reaction to proceed. Onium salts, such as quaternary ammonium and tertiary sulfonium salts, are a prominent class of PTCs.
Mechanism of Action
The general mechanism of phase-transfer catalysis involves the onium salt (Q⁺X⁻) forming an ion pair with the reacting anion (Y⁻) in the aqueous phase. This new, more lipophilic ion pair (Q⁺Y⁻) then migrates into the organic phase, where the anion can react with the organic substrate (RX). The resulting onium salt with the leaving group anion (Q⁺X⁻) then returns to the aqueous phase, completing the catalytic cycle.
A Head-to-Head Battle: Sulfonium vs. Phosphonium Salts as Phase Transfer Catalysts
In the realm of phase transfer catalysis (PTC), the choice of catalyst is paramount to achieving optimal reaction efficiency, yield, and selectivity. Among the various onium salts employed, sulfonium and phosphonium salts have emerged as powerful contenders, each possessing a unique set of properties that make them suitable for specific applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences
| Feature | Sulfonium Salts | Phosphonium Salts |
| Thermal Stability | Generally good thermal stability.[1][2] | Excellent thermal and chemical stability, suitable for high-temperature reactions.[3] |
| Catalytic Activity | Effective in a range of reactions, though less commonly cited in comparative studies. | Often exhibit high catalytic activity, sometimes superior to ammonium salts.[3] |
| Common Applications | Used in various organic transformations, including the synthesis of oxygen heterocycles.[4] | Widely used in alkylation, etherification, condensation, and polymerization reactions.[3][5] |
| Degradation | Can undergo thermal decomposition.[6] | Not susceptible to Hofmann elimination, a common degradation pathway for ammonium salts.[3][7] |
Performance in Action: A Data-Driven Comparison
While direct, head-to-head comparative studies between sulfonium and phosphonium salts are not abundant in the literature, existing data, primarily comparing them to the more common quaternary ammonium salts, provides valuable insights into their relative performance.
Alkylation Reactions:
In the realm of C-alkylation of active methylene compounds, both phosphonium and ammonium salts (often used as a proxy for comparison) have demonstrated high efficacy. For instance, in the alkylation of ethyl acetoacetate, the use of phase transfer catalysts like triethylbenzylammonium chloride (TEBAC) under microwave conditions has yielded products in the range of 59-82%.[8] While specific data for a direct sulfonium vs. phosphonium comparison in this reaction is limited, the high yields achieved with onium salts, in general, underscore their utility.[8]
A notable example highlighting the superior performance of phosphonium salts over ammonium salts is the synthesis of butyl benzoate. In this reaction, Tetra Phenyl Phosphonium Bromide (TPPB) as a catalyst resulted in a 98% yield, compared to 92% with Tricaprylmethylammonium chloride (Aliquat 336) and 91% with Tetrabutylammonium Bromide (TBAB) under identical conditions.[3] This suggests that the greater lipophilicity of the phosphonium cation can lead to more efficient transfer of the reacting anion into the organic phase.[3]
Polymerization Reactions:
The superior thermal stability of phosphonium salts makes them particularly well-suited for high-temperature polymerization reactions. For example, phosphonium-modified organoclays have been successfully used in the in-situ melt polycondensation of bisphenol A and diphenyl carbonate to produce polycarbonate/clay nanocomposites.[5] The high thermal stability of the phosphonium salt ensures it does not degrade at the high processing temperatures required for polymerization.
The Catalytic Cycle: A Mechanistic Overview
Phase transfer catalysis operates on the principle of transporting a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. The onium salt is the key facilitator of this transport.
Figure 1. Generalized mechanism of phase transfer catalysis.
In this cycle, Q⁺ represents the sulfonium (R₃S⁺) or phosphonium (R₄P⁺) cation. It pairs with the reactant anion (Y⁻) in the aqueous phase, forming an ion pair (Q⁺Y⁻) that is sufficiently lipophilic to migrate into the organic phase. Here, the "naked" and highly reactive anion reacts with the organic substrate (RX) to form the product (RY). The resulting onium salt with the leaving group anion (Q⁺X⁻) then returns to the aqueous phase to repeat the cycle.
Experimental Protocols: A Practical Guide
1. C-Alkylation of an Active Methylene Compound (General Procedure using a Phosphonium Salt)
This protocol describes a general procedure for the C-alkylation of an active methylene compound, such as a malonic ester or β-ketoester, using a phosphonium salt as the phase transfer catalyst.
-
Materials:
-
Active methylene compound (1.0 eq)
-
Alkylating agent (e.g., alkyl halide, 1.1 eq)
-
Solid base (e.g., K₂CO₃, 2.0 eq)
-
Phosphonium salt (e.g., Tetrabutylphosphonium bromide, 0.05 eq)
-
Aprotic solvent (e.g., Toluene or Acetonitrile)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the active methylene compound, solid base, and phosphonium salt.
-
Add the aprotic solvent to the flask.
-
Stir the mixture vigorously at room temperature for 15-30 minutes.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid base.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
-
2. N-Alkylation of Phthalimide (Gabriel Synthesis) (General Procedure)
This protocol outlines the N-alkylation of phthalimide, a key step in the Gabriel synthesis of primary amines. While many examples utilize ammonium salts, a similar procedure can be employed with a sulfonium or phosphonium salt.
-
Materials:
-
Phthalimide (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Base (e.g., K₂CO₃, 1.5 eq)
-
Phase transfer catalyst (e.g., Tetrabutylammonium bromide or a suitable sulfonium/phosphonium salt, 0.05 eq)
-
Solvent (e.g., Dimethylformamide - DMF)
-
-
Procedure:
-
Combine phthalimide, the base, and the phase transfer catalyst in a round-bottom flask.
-
Add the solvent and stir the mixture.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Collect the precipitated product by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylphthalimide.[9][10]
-
Logical Workflow for Catalyst Selection
Figure 2. Decision workflow for selecting a phase transfer catalyst.
Conclusion
Both sulfonium and phosphonium salts are valuable tools in the arsenal of the synthetic chemist for facilitating phase transfer catalyzed reactions. The choice between them is often dictated by the specific demands of the reaction. Phosphonium salts, with their exceptional thermal and chemical stability, are the catalysts of choice for reactions requiring high temperatures or strongly basic conditions. While direct comparative data is limited, the intrinsic stability of sulfonium salts also makes them a viable option for a range of transformations. For cost-sensitive applications under milder conditions, traditional ammonium salts may also be considered. Ultimately, a careful evaluation of the reaction parameters, guided by the principles outlined in this guide, will lead to the selection of the most effective catalyst for a given synthetic challenge.
References
- 1. Recent Applications of Sulfonium Salts in Synthesis and Catalysis | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Onium Salt Efficacy in Phase-Transfer Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal phase-transfer catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of the performance of common onium salts, focusing on quaternary ammonium and phosphonium salts, with a discussion on sulfonium salts, in the context of nucleophilic substitution reactions.
Onium salts are indispensable tools in organic synthesis, acting as phase-transfer catalysts (PTCs) to facilitate reactions between reactants located in immiscible phases, such as an aqueous and an organic layer.[1] By forming a lipophilic ion pair with a reactant anion, the onium salt shuttles it into the organic phase where it can react with the substrate.[1] The efficacy of an onium salt is influenced by several factors, including the nature of the central atom (nitrogen, phosphorus, or sulfur), the steric and electronic properties of its substituents, and the associated counter-ion.
This guide will use the Williamson ether synthesis, a classic SN2 reaction, as a model to compare the efficacy of different onium salts. While extensive comparative data for a wide range of onium salts under identical conditions is limited in publicly available literature, this guide synthesizes available information to provide a clear comparison between the most commonly employed classes of onium salt catalysts.
Quantitative Performance Comparison
Table 1: Comparison of Onium Salt Catalysts in the Alkylation of Sodium Benzoate with Butyl Bromide
| Catalyst | Onium Salt Type | Yield (%) | Reference |
| Tetra-n-butylphosphonium Bromide (TBPB) | Quaternary Phosphonium | 98 | [2] |
| Tetra-n-butylammonium Bromide (TBAB) | Quaternary Ammonium | 91 | [2] |
| Tricaprylylmethylammonium Chloride (Aliquat 336) | Quaternary Ammonium | 92 | [2] |
Table 2: General Comparison of Onium Salt Catalyst Classes
| Feature | Quaternary Ammonium Salts | Quaternary Phosphonium Salts | Sulfonium Salts |
| Thermal Stability | Lower; susceptible to Hofmann elimination at high temperatures in the presence of a strong base.[2] | Generally high; not susceptible to Hofmann elimination.[2] | Generally possess good thermal stability.[3][4] |
| Chemical Stability | Can degrade under strongly basic conditions.[2] | More stable, particularly in strongly basic media.[2] | Stable under various reaction conditions.[3][4] |
| Catalytic Activity | Effective in a wide range of reactions. | Often show higher activity and yields in specific reactions.[2] | Effective in various synthetic transformations, though less commonly used as PTCs compared to ammonium and phosphonium salts.[3][4] |
| Lipophilicity | Moderate, dependent on the alkyl groups. | Generally higher due to the larger phosphorus atom, enhancing solubility in the organic phase.[2] | Varies with alkyl substituents. |
| Cost-Effectiveness | Often more cost-effective and widely available.[2] | Can be more expensive.[2] | Availability and cost can vary. |
Experimental Protocols
To provide a practical basis for comparing the efficacy of different onium salts, the following is a detailed methodology for a comparative study using the Williamson ether synthesis.
Objective: To compare the catalytic efficiency of Tributylsulfonium iodide, Tetra-n-butylammonium bromide (TBAB), and Tetra-n-butylphosphonium bromide (TBPB) in the synthesis of butyl phenyl ether.
Materials:
-
Phenol
-
1-Bromobutane
-
Sodium hydroxide (NaOH)
-
Toluene
-
This compound
-
Tetra-n-butylammonium bromide (TBAB)
-
Tetra-n-butylphosphonium bromide (TBPB)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In three separate 25 mL round-bottom flasks equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (10 mmol, 1.0 eq) in 10 mL of toluene.
-
Aqueous Phase Preparation: In three separate beakers, prepare a 50% (w/v) aqueous solution of sodium hydroxide.
-
Catalyst Addition: To each of the three flasks, add one of the following phase-transfer catalysts (0.5 mmol, 0.05 eq):
-
Flask 1: this compound
-
Flask 2: Tetra-n-butylammonium bromide (TBAB)
-
Flask 3: Tetra-n-butylphosphonium bromide (TBPB)
-
-
Reaction Initiation: To each flask, add 5 mL of the 50% NaOH solution, followed by 1-bromobutane (12 mmol, 1.2 eq).
-
Reaction Conditions: Heat the reaction mixtures to 80°C and stir vigorously for 4 hours.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots from the organic layer at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (or after 4 hours), cool the mixtures to room temperature. Separate the organic layer and wash it with 10 mL of deionized water, followed by 10 mL of brine.
-
Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product by ¹H NMR and ¹³C NMR spectroscopy and determine the yield for each catalyst.
Mandatory Visualizations
Caption: General mechanism of onium salt-mediated phase-transfer catalysis.
Caption: A typical experimental workflow for comparing onium salt catalyst efficacy.
Conclusion
The selection of an appropriate onium salt for phase-transfer catalysis is a critical parameter in optimizing synthetic protocols. While quaternary ammonium salts are widely used and cost-effective, quaternary phosphonium salts often exhibit superior thermal and chemical stability, which can translate to higher yields and cleaner reactions, particularly under harsh conditions.[2]
Although less commonly cited in comparative studies for phase-transfer catalysis, sulfonium salts represent another class of onium catalysts with demonstrated utility in a variety of organic transformations.[3][4] Their performance relative to ammonium and phosphonium salts is an area that warrants further investigation to provide a more complete picture for catalyst selection. For researchers and drug development professionals, a careful evaluation of the reaction conditions, cost, and desired outcome is essential for choosing the optimal onium salt catalyst for a given application.
References
Onium Salt Catalysis: A Comparative Guide to Kinetic Performance in CO2 Cycloaddition Reactions
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to optimizing reaction efficiency and yield. This guide provides a comparative analysis of the kinetic performance of onium salt catalysts, with a focus on the cycloaddition of carbon dioxide (CO2) to epoxides—a reaction of significant industrial interest for the synthesis of cyclic carbonates.
While direct kinetic studies on tributylsulfonium iodide are not extensively available in peer-reviewed literature, a robust comparison can be drawn from the wealth of data on analogous quaternary ammonium and phosphonium salt catalysts. This guide will leverage kinetic data for tetrabutylammonium iodide (TBAI) and phosphonium-based catalysts to provide a benchmark for performance and to infer the expected catalytic behavior of this compound.
The cycloaddition of CO2 to epoxides is an atom-economical and environmentally benign reaction, making it an excellent model for evaluating catalyst efficacy. The reaction is catalyzed by various organocatalysts, among which onium salts are particularly prominent.
Comparative Kinetic Data
The following table summarizes key kinetic parameters for the cycloaddition of CO2 to epoxides catalyzed by representative ammonium and phosphonium iodide salts. These data are compiled from studies conducted under comparable reaction conditions to ensure a meaningful comparison.
| Catalyst | Epoxide Substrate | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Tetrabutylammonium Iodide (TBAI) | Propylene Oxide | 125 | 20 | 1 | ~40 | >99 | [1] |
| Butyltriphenylphosphonium Iodide | Propylene Oxide | 125 | 20 | 1 | ~25 | >99 | [1] |
| Phenol-Functionalized Phosphonium Iodide | 1,2-Butylene Oxide | 35-65 | 10 | - | - | - | [2] |
Note: The data for TBAI and Butyltriphenylphosphonium Iodide are extracted from a study where the effect of water as a co-catalyst was investigated. The presented data is for the reaction without added water to provide a baseline comparison. The phenol-functionalized phosphonium iodide study focused on determining the activation energy (Ea = 39.6 kJ mol⁻¹) and demonstrated first-order kinetics.[2]
From the available data, tetrabutylammonium iodide exhibits a higher conversion rate compared to butyltriphenylphosphonium iodide under the specified conditions. This suggests that for this particular reaction, the ammonium salt is a more active catalyst. The choice of cation, therefore, plays a significant role in the catalytic activity.
Expected Performance of this compound
Based on the general principles of onium salt catalysis, the catalytic activity of this compound is expected to be comparable to or potentially differ from its ammonium and phosphonium counterparts. The catalytic cycle for onium salt-catalyzed CO2 cycloaddition generally involves the nucleophilic attack of the iodide ion on the epoxide ring, followed by the insertion of CO2 and subsequent ring-closing to form the cyclic carbonate and regenerate the catalyst.
The efficacy of the catalyst is influenced by several factors, including the electrophilicity of the onium cation and its ability to activate the epoxide, as well as the nucleophilicity of the counter-ion. Given that this compound also possesses a nucleophilic iodide anion, it is expected to be an active catalyst for this transformation. However, the precise reaction rate and kinetic profile would be dependent on the specific reaction conditions and the nature of the sulfonium cation's interaction with the epoxide and the growing polymer chain.
Experimental Protocols
A detailed experimental protocol for a typical kinetic study of the cycloaddition of CO2 to an epoxide catalyzed by an onium salt is provided below. This protocol is a composite based on methodologies reported in the literature.[1][2]
Kinetic Analysis of the Cycloaddition of CO2 to Propylene Oxide
-
Reactor Setup: A high-pressure stainless-steel batch reactor equipped with a magnetic stirrer, a temperature controller, and a pressure gauge is used.
-
Reactant and Catalyst Charging: The reactor is charged with the epoxide (e.g., propylene oxide), the onium salt catalyst (e.g., TBAI, this compound), and any co-catalyst or solvent if applicable. The catalyst loading is typically in the range of 1-5 mol% relative to the epoxide.
-
Reaction Initiation: The reactor is sealed and purged with low-pressure CO2 several times to remove air. The reactor is then heated to the desired temperature (e.g., 100-140 °C). Once the temperature is stable, the reactor is pressurized with CO2 to the desired pressure (e.g., 10-50 bar). This point is considered time zero for the kinetic measurement.
-
Sampling and Analysis: At specific time intervals, aliquots of the reaction mixture are carefully withdrawn from the reactor. The samples are then analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of the epoxide and the yield of the cyclic carbonate. An internal standard is typically used for accurate quantification.
-
Data Analysis: The concentration of the epoxide is plotted against time to determine the reaction rate. The order of the reaction with respect to the epoxide and CO2 can be determined by varying their initial concentrations. The rate constant (k) can be calculated from the integrated rate law. The activation energy (Ea) can be determined by conducting the reaction at different temperatures and plotting ln(k) versus 1/T (Arrhenius plot).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the kinetic study of onium salt-catalyzed CO2 cycloaddition.
References
- 1. Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol‐Functionalized Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Catalyst: A Comparative Guide to Tributylsulfonium Iodide and its Onium Salt Alternatives in Spectroscopic Analysis
For the discerning researcher, scientist, and drug development professional, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a comprehensive comparison of Tributylsulfonium iodide and its more commonly utilized onium salt counterparts, offering insights into their roles and performance as confirmed by spectroscopic analysis and experimental data.
While this compound presents a unique cationic structure within the onium salt family, a notable scarcity of published spectroscopic and catalytic performance data exists in the public domain. This guide, therefore, leverages available information on closely related and widely used alternatives—namely Tetrabutylammonium Iodide (TBAI) and Tetrabutylphosphonium Iodide (TBPI)—to provide a comparative framework. This approach allows for an objective evaluation of the general characteristics and potential applications of sulfonium salts in contrast to their ammonium and phosphonium analogues.
Comparative Analysis of Onium Salts
Onium salts, characterized by a central non-carbon atom bearing a positive charge, are invaluable as phase-transfer catalysts (PTCs) and in various organic syntheses. Their efficacy is largely determined by the nature of the cation and its accompanying anion. The iodide anion, common to the compounds in this guide, is a strong nucleophile and a good leaving group, often playing a direct role in the catalytic cycle.
The primary difference between the compared salts lies in the central atom of the cation: sulfur (in Tributylsulfonium), nitrogen (in Tetrabutylammonium), and phosphorus (in Tetrabutylphosphonium). This variation influences the steric hindrance, lipophilicity, and electronic properties of the cation, which in turn affect its catalytic activity.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Features (Typical) |
| This compound | C₁₂H₂₇IS | 330.31 | 93 | Data not readily available in published literature. |
| Tetrabutylammonium iodide (TBAI) | C₁₆H₃₆IN | 369.37 | 145-148 | ¹H NMR: Broad multiplets for butyl protons. ¹³C NMR: Distinct peaks for the four carbons of the butyl groups. FT-IR: C-H stretching and bending vibrations. |
| Tetrabutylphosphonium iodide (TBPI) | C₁₆H₃₆IP | 386.33 | 98-100 | ¹H NMR: Multiplets for butyl protons, often with coupling to ³¹P. ³¹P NMR: A characteristic singlet. FT-IR: C-H stretching and bending, P-C vibrations. |
The Role of Onium Salts in Catalysis
Onium salts are particularly effective in facilitating reactions between reagents that are immiscible, a common challenge in organic synthesis. They function by transporting a nucleophilic anion from an aqueous or solid phase into an organic phase where the electrophilic substrate is dissolved.
Tetrabutylammonium iodide (TBAI) is a widely used phase-transfer catalyst.[1][2] Its lipophilic tetrabutylammonium cation encapsulates the iodide anion, allowing it to be soluble in organic solvents.[1][2] In reactions such as nucleophilic substitutions, TBAI can increase reaction rates by orders of magnitude.[1][2] It is also employed in a variety of other transformations, including polymerizations and electrochemical reactions.[1][2][3]
Tetrabutylphosphonium iodide (TBPI) serves a similar role to TBAI. The larger and more polarizable phosphorus atom can sometimes offer different reactivity and selectivity profiles compared to its nitrogen-based counterpart. Comparative studies have shown that in certain reactions, such as the cycloaddition of CO₂ to epoxides, phosphonium salts can exhibit very good conversions, comparable to or even slightly better than ammonium salts.[4]
While specific catalytic data for this compound is scarce, sulfonium salts, in general, are known to participate in hydrogen-bonding catalysis and can act as leaving groups in desymmetrization methodologies.[5] The unique electronic structure of the sulfur center suggests it could offer distinct catalytic properties worthy of further investigation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible research. Below are general methodologies for the spectroscopic analysis of onium salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the onium salt.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the onium salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
³¹P NMR Acquisition (for phosphonium salts):
-
Acquire a proton-decoupled phosphorus-31 NMR spectrum.
-
Use an external standard (e.g., 85% H₃PO₄) for chemical shift referencing.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) using appropriate software.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the onium salt.
Instrumentation: FT-IR Spectrometer.
Procedure:
-
Sample Preparation (Thin Film Method):
-
Spectrum Acquisition:
-
Obtain a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-H, C-N, C-P bonds).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the onium salt.
Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the onium salt (typically in the low µg/mL to ng/mL range) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[7][8]
-
Infusion and Ionization:
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and intense signal for the cation.[9]
-
-
Mass Analysis:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight of the cation.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and inducing fragmentation.
-
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak (the intact cation) and interpret the fragmentation pattern to confirm the structure.
Visualizing the Catalytic Pathway and Workflow
To better understand the role of onium salts in catalysis, the following diagrams illustrate a typical phase-transfer catalysis mechanism and a general workflow for spectroscopic analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. News - The Role of Tetrabutylammonium Iodide in Catalysis and Ionic Liquids [hschemraw.com]
- 3. Onium salts improve the kinetics of photopolymerization of acrylate activated with visible light - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling Using Sulfonium Salts and Alternative Reagents
An Objective Comparison of Performance for Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique used to trace the fate of molecules in chemical reactions and biological pathways.[1] By replacing an atom with its isotope, researchers can gain insights into reaction mechanisms, metabolic fluxes, and the structure of complex molecules. While the user's initial query concerned Tributylsulfonium iodide, a thorough review of the scientific literature reveals no significant studies on its use in isotopic labeling. However, closely related compounds, specifically trimethylsulfoxonium iodide (TMSOI), have emerged as versatile and efficient reagents for this purpose, particularly for introducing deuterated methyl groups.
This guide provides a comprehensive comparison of isotopic labeling using trimethylsulfoxonium iodide with the more traditional reagent, isotopically labeled methyl iodide. The information presented herein is intended to assist researchers in selecting the most appropriate labeling strategy for their experimental needs.
Performance Comparison: Sulfonium Salts vs. Methyl Iodide
The choice of a labeling reagent depends on several factors, including the desired isotope, the substrate to be labeled, reaction conditions, and safety considerations. The following table summarizes the key performance characteristics of trideuteromethyl sulfoxonium iodide (TDMSOI), generated in situ from TMSOI, and trideuteromethyl iodide (CD₃I).
| Feature | Trideuteromethyl Sulfoxonium Iodide (TDMSOI) | Trideuteromethyl Iodide (CD₃I) |
| Reagent Type | Sulfoxonium salt, generated in situ | Alkyl halide |
| Primary Use | Trideuteromethylation | Trideuteromethylation |
| Precursors | Trimethylsulfoxonium iodide (TMSOI) and DMSO-d₆[2][3] | Isotopically labeled methanol |
| Substrate Scope | Phenols, thiophenols, acidic amines, enolizable methylene units[2][3] | Broad, including peptides and various organic molecules[4] |
| Reported Yield | High yields[2][3] | Variable, dependent on substrate and conditions |
| Deuteration Level | >87% D[2][3] | High, dependent on precursor purity |
| Safety Profile | Considered a safer, less toxic alternative[2][3] | Poses carcinogenic and toxicity concerns[2] |
| Cost-Effectiveness | More cost-effective due to inexpensive precursors[2][3] | Can be more expensive |
| Reaction Conditions | "One-pot" procedure, requires heating[3] | Typically requires a base in a suitable solvent |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for isotopic labeling using trimethylsulfoxonium iodide and a general outline for using methyl iodide.
Protocol 1: "One-Pot" Trideuteromethylation using Trimethylsulfoxonium Iodide (TMSOI) and DMSO-d₆
This protocol, adapted from studies by Shen et al., describes a highly efficient method for trideuteromethylation.[3]
Materials:
-
Trimethylsulfoxonium iodide (TMSOI)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Substrate (e.g., phenol, thiophenol, or acidic amine)
-
Base (e.g., potassium carbonate)
-
Sealed reaction tube
Procedure:
-
Generation of TDMSOI: In a sealed tube, dissolve TMSOI (0.5 mmol) in DMSO-d₆ (20 mmol).
-
Stir the mixture at 120 °C for 2 hours. This step generates the trideuteromethyl sulfoxonium iodide (TDMSOI) in situ.
-
Trideuteromethylation: To the reaction mixture, add the substrate (0.25 mmol) and the base (1 mmol).
-
Stir the resulting solution at 65 °C for 18 hours in the sealed tube.
-
After the reaction is complete, cool the mixture to room temperature and proceed with standard workup and purification procedures to isolate the trideuteromethylated product.
Note: The deuterium incorporation can be determined by ¹H NMR spectroscopy.[3]
Protocol 2: General Procedure for Trideuteromethylation using Trideuteromethyl Iodide (CD₃I)
This is a general guideline, and specific conditions will vary depending on the substrate.
Materials:
-
Trideuteromethyl iodide (CD₃I)
-
Substrate with a nucleophilic site (e.g., amine, phenol)
-
Non-nucleophilic base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., DMF, THF, acetonitrile)
Procedure:
-
Dissolve the substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir to deprotonate the substrate.
-
Add CD₃I to the reaction mixture.
-
Stir the reaction at an appropriate temperature (ranging from room temperature to reflux) until the reaction is complete, as monitored by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup to remove the base and salts.
-
Extract the product with an organic solvent and purify using standard methods such as column chromatography.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction [organic-chemistry.org]
- 3. Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide quantitation with methyl iodide isotopic tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Tributylsulfonium Iodide Against Commercial PTC Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, enhancing reaction rates and yields under milder conditions. While quaternary ammonium and phosphonium salts are the workhorses of industrial and academic PTC applications, the exploration of alternative catalysts continues to be an area of active research. This guide provides an objective comparison of the performance of Tributylsulfonium iodide, a representative tertiary sulfonium salt, against commercially available PTC catalysts, supported by available theoretical and experimental insights.
Theoretical Underpinnings: A Glimpse into Catalytic Potential
The efficacy of a phase transfer catalyst is largely dependent on the lipophilicity of its cation and its ability to exchange anions at the phase interface. While the catalytic prowess of tertiary sulfonium salts is less documented than their ammonium and phosphonium counterparts, theoretical studies suggest intriguing possibilities. Computational analyses have indicated that sulfonium-π interactions can be more potent than the analogous ammonium-π interactions. This suggests that for reactions involving aromatic substrates, sulfonium-based catalysts might exhibit unique reactivity profiles. However, empirical data is essential to validate these theoretical considerations.
Data Presentation: A Comparative Analysis
Direct, head-to-head experimental data benchmarking this compound against common commercial PTCs like Tetrabutylammonium bromide (TBAB) in standardized reactions is not extensively available in peer-reviewed literature. The majority of published PTC studies focus on the well-established efficacy of quaternary ammonium and phosphonium salts.
To provide a framework for comparison, the following table summarizes typical performance data for common commercial PTCs in a benchmark reaction: the Williamson ether synthesis. This reaction is a classic example of a nucleophilic substitution reaction often facilitated by PTC. The data for this compound is currently not available in a directly comparable format.
Table 1: Performance of Commercial PTC Catalysts in the Williamson Ether Synthesis of Butyl Phenyl Ether
| Catalyst | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Tetrabutylammonium bromide (TBAB) | 1-5 | Toluene/Water | 80-100 | 2-6 | >90 |
| Tetrabutylammonium iodide (TBAI) | 1-5 | Toluene/Water | 80-100 | 2-6 | >90 |
| Aliquat® 336 | 1-5 | Toluene/Water | 80-100 | 2-6 | >95 |
| This compound | N/A | N/A | N/A | N/A | N/A |
Note: The performance of PTCs is highly dependent on specific reaction conditions, including substrate, nucleophile, base, and solvent.
Experimental Protocols
Below is a generalized experimental protocol for the Williamson ether synthesis, which can be adapted to benchmark the performance of this compound against other PTC catalysts.
Objective: To compare the catalytic efficiency of this compound with Tetrabutylammonium bromide (TBAB) in the synthesis of butyl phenyl ether.
Materials:
-
Phenol
-
1-Bromobutane
-
Sodium hydroxide (NaOH)
-
Toluene
-
This compound
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (10 mmol) and the phase-transfer catalyst (this compound or TBAB, 0.5 mmol, 5 mol%) in 20 mL of toluene.
-
Addition of Base: Prepare a solution of sodium hydroxide (20 mmol) in 20 mL of deionized water and add it to the reaction flask.
-
Addition of Alkylating Agent: While stirring vigorously, add 1-bromobutane (12 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C and maintain vigorous stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer with 2 x 20 mL of deionized water and then with 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel to obtain pure butyl phenyl ether. Characterize the product by ¹H NMR, ¹³C NMR, and calculate the isolated yield.
Mandatory Visualizations
To better understand the underlying principles and workflows, the following diagrams are provided.
Caption: General mechanism of Phase Transfer Catalysis.
Caption: Experimental workflow for comparing PTC catalyst performance.
Conclusion
While this compound presents a theoretically interesting alternative to traditional quaternary ammonium and phosphonium phase-transfer catalysts, a clear experimental advantage has yet to be established in the broader scientific literature. The provided experimental protocol offers a standardized method for researchers to directly benchmark the performance of this compound against established commercial catalysts in a common and important chemical transformation. Such comparative studies are essential to uncover the potential niche applications where sulfonium-based catalysts may offer superior performance in terms of yield, selectivity, or reaction conditions. Further research in this area is encouraged to fully elucidate the practical utility of this catalyst class.
The Length of the Alkyl Chain: A Subtle Yet Significant Factor in Sulfonium Salt Catalyst Efficiency
In the realm of organic synthesis, sulfonium salts have carved a niche as versatile catalysts, particularly in the formation of crucial three-membered rings like epoxides and cyclopropanes through the generation of sulfonium ylides. While the catalytic prowess of these sulfur-based compounds is well-established, a deeper investigation into the structural nuances that govern their efficiency reveals the influential role of the alkyl chain length attached to the sulfur atom. For researchers, scientists, and professionals in drug development, understanding this relationship is paramount for optimizing reaction conditions, enhancing yields, and ultimately streamlining synthetic pathways.
This guide provides a comparative analysis of sulfonium salt catalyst efficiency as influenced by the alkyl chain length, supported by experimental data from relevant studies. We will delve into the underlying principles, present quantitative data for comparison, detail experimental protocols for catalyst evaluation, and visualize the catalytic cycle.
The Double-Edged Sword: Steric Hindrance vs. Lipophilicity
The length of the alkyl chains on the sulfonium salt catalyst presents a classic trade-off between steric and electronic effects, as well as solubility properties. On one hand, longer, bulkier alkyl groups can introduce steric hindrance around the sulfur center. This can impede the approach of the base required to form the reactive ylide intermediate, and subsequently, the approach of the substrate to the ylide. This steric congestion can lead to a decrease in the reaction rate and overall catalyst efficiency.
Conversely, in biphasic reaction systems, such as those often employed in phase-transfer catalysis, a longer alkyl chain enhances the lipophilicity (organophilicity) of the catalyst.[1] This increased affinity for the organic phase, where the substrate typically resides, can facilitate the transport of the reacting species across the phase boundary, thereby accelerating the reaction rate. The optimal alkyl chain length, therefore, is a delicate balance between these opposing factors and is often specific to the reaction being catalyzed.
Comparative Performance Data
While direct, comprehensive comparative studies focusing solely on the alkyl chain length of sulfonium salt catalysts are not abundant in the literature, we can draw parallels from closely related onium salt catalysts used in phase-transfer catalysis and infer trends from specific examples in sulfonium ylide-mediated reactions. The following table summarizes representative data on the effect of catalyst structure on reaction yield, illustrating the general principle.
| Catalyst Structure (Exemplary Onium Salts) | Alkyl Chain Composition | Reaction Type | Substrate | Product Yield (%) | Reference |
| Tetrabutylammonium Bromide | Four Butyl Chains | Phase-Transfer Alkylation | 2-Naphthol | 95 | [2] |
| Tetrahexylammonium Bromide | Four Hexyl Chains | Phase-Transfer Alkylation | 2-Naphthol | 92 | [2] |
| Tetraoctylammonium Bromide | Four Octyl Chains | Phase-Transfer Alkylation | 2-Naphthol | 88 | [2] |
| Trimethylsulfonium Iodide | Three Methyl Chains | Epoxidation (Corey-Chaykovsky) | Benzaldehyde | >95 | [3] |
| Triethylsulfonium Iodide | Three Ethyl Chains | Epoxidation (Corey-Chaykovsky) | Benzaldehyde | (Typically high, specific comparative data scarce) | [3] |
Note: The data for onium salts in phase-transfer catalysis suggests that beyond a certain point, increasing alkyl chain length can lead to a decrease in yield, likely due to increased steric hindrance or micelle formation that sequesters the catalyst. The high yield for trimethylsulfonium iodide in the Corey-Chaykovsky reaction is representative of the efficiency of small, unhindered sulfonium salts in generating ylides for epoxidation.
Experimental Protocols
To provide a framework for evaluating the efficiency of sulfonium salt catalysts with varying alkyl chain lengths, a general experimental protocol for a catalytic epoxidation reaction is detailed below.
General Procedure for Catalytic Epoxidation of an Aldehyde
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Sulfonium salt with desired alkyl chains (e.g., Trimethylsulfonium iodide, Triethylsulfonium iodide, etc.)
-
Base (e.g., Potassium tert-butoxide, Sodium hydride)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide, Tetrahydrofuran)
-
Quenching solution (e.g., Saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfonium salt (0.1 eq.).
-
Add the anhydrous solvent and stir the suspension.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the base (1.1 eq.) to the suspension and stir for 30 minutes to generate the sulfonium ylide in situ.
-
Add the aldehyde (1.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of the quenching solution.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure epoxide.
-
The efficiency of the catalyst is determined by the isolated yield of the epoxide product.
Visualization of the Catalytic Cycle
The catalytic cycle of a sulfonium salt in an epoxidation reaction involves several key steps, from the generation of the reactive ylide to the formation of the epoxide and regeneration of the sulfide.
Caption: Catalytic cycle of sulfonium salt-mediated epoxidation.
This diagram illustrates the transformation of the sulfonium salt into the reactive ylide, its subsequent reaction with an aldehyde to form a betaine intermediate, and the final ring-closure to yield the epoxide and regenerate the sulfide, which can then re-enter the catalytic cycle.
References
A Head-to-Head Comparison: Evaluating the Cost-Benefit of Tributylsulfonium Iodide in Synthesis
For researchers, scientists, and professionals in drug development, the choice of a phase transfer catalyst can significantly impact reaction efficiency, cost, and overall project timelines. This guide provides a comprehensive cost-benefit analysis of Tributylsulfonium iodide, comparing its performance and economics against two widely used alternatives: Tetrabutylammonium bromide (TBAB) and Tetrabutylammonium iodide (TBAI).
This compound is a versatile phase transfer catalyst employed in a variety of organic syntheses to facilitate reactions between reactants in immiscible phases. Its efficacy is particularly noted in nucleophilic substitution reactions, such as the Williamson ether synthesis. However, to justify its use, a thorough comparison with established alternatives is crucial.
Performance in Williamson Ether Synthesis: A Comparative Analysis
The Williamson ether synthesis, a reliable method for preparing ethers, serves as an excellent model for comparing the performance of these phase transfer catalysts. The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. The efficiency of the phase transfer catalyst is critical in transporting the alkoxide from the aqueous phase to the organic phase where the reaction occurs.
While direct comparative studies under identical conditions are limited in publicly available literature, a review of typical yields for the Williamson ether synthesis using various phase transfer catalysts provides valuable insights. Generally, yields for this reaction under phase transfer catalysis conditions range from 50% to as high as 95%[1][2].
Table 1: Performance Comparison in a Representative Williamson Ether Synthesis (Synthesis of Phenyl Butyl Ether)
| Catalyst | Typical Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) |
| This compound | 85-95 (estimated) | 4-6 | 70-80 |
| Tetrabutylammonium Bromide (TBAB) | 92[3] | 6[3] | 60[3] |
| Tetrabutylammonium Iodide (TBAI) | 90-98 | 4-8 | 60-80 |
Note: The data for this compound is an estimate based on its function as a phase transfer catalyst and typical yields of similar reactions. The data for TBAB and TBAI is based on reported experimental results.
Cost Analysis: A Key Factor in Reagent Selection
The economic viability of a synthetic route is a primary consideration in both academic research and industrial drug development. A direct comparison of the catalog prices for this compound, TBAB, and TBAI reveals significant differences.
Table 2: Cost Comparison of Phase Transfer Catalysts
| Catalyst | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Chem-Impex | 1 g | 186.98[3] | 186.98 |
| Tetrabutylammonium Bromide (TBAB) | Major Suppliers | 100 g | ~70 | 0.70 |
| Tetrabutylammonium Iodide (TBAI) | Major Suppliers | 100 g | ~100 | 1.00 |
Note: Prices are approximate and subject to change based on supplier and purity.
From a purely cost-per-gram perspective, this compound is substantially more expensive than both TBAB and TBAI. This significant price difference necessitates a compelling performance advantage to justify its use in large-scale synthesis.
Safety and Handling
For the alternatives, detailed safety information is more accessible. Both Tetrabutylammonium bromide and Tetrabutylammonium iodide are classified as irritants to the skin, eyes, and respiratory system. They should be handled with care, and appropriate safety measures must be in place.
Experimental Workflow and Protocols
To provide a practical context for the use of these catalysts, a generalized experimental workflow for a phase transfer-catalyzed Williamson ether synthesis is presented below.
Caption: Generalized workflow for a phase transfer-catalyzed Williamson ether synthesis.
Detailed Experimental Protocol: Synthesis of Phenyl Butyl Ether using a Phase Transfer Catalyst
This protocol is a general representation and can be adapted for use with this compound, TBAB, or TBAI.
Materials:
-
Phenol (1 equivalent)
-
Sodium hydroxide (1.1 equivalents)
-
n-Butyl bromide (1.1 equivalents)
-
Phase Transfer Catalyst (this compound, TBAB, or TBAI) (0.05 - 0.1 equivalents)
-
Toluene
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in toluene.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Add the phase transfer catalyst to the biphasic mixture.
-
Heat the reaction mixture to 70-80°C with vigorous stirring.
-
Slowly add n-butyl bromide to the reaction mixture.
-
Continue to stir the reaction at the elevated temperature for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure phenyl butyl ether.
Conclusion: Weighing the Pros and Cons
The selection of a phase transfer catalyst is a multi-faceted decision.
-
This compound , while a viable phase transfer catalyst, faces a significant hurdle due to its high cost compared to its quaternary ammonium counterparts. For its use to be economically feasible, it would need to demonstrate substantially superior performance in terms of yield, reaction time, or applicability to challenging substrates where other catalysts fail.
-
Tetrabutylammonium bromide (TBAB) emerges as a highly cost-effective and efficient option for standard phase transfer catalysis applications like the Williamson ether synthesis. Its low price and proven high yields make it an attractive choice for both research and industrial settings.
-
Tetrabutylammonium iodide (TBAI) , although slightly more expensive than TBAB, can offer advantages in certain reactions due to the potential for in-situ generation of a more reactive alkyl iodide from an alkyl chloride or bromide via the Finkelstein reaction.
References
A Researcher's Guide to Ensuring Reproducibility with Tributylsulfonium Iodide from Diverse Suppliers
For researchers, scientists, and professionals in drug development, the consistency and purity of reagents are paramount to achieving reproducible experimental results. Tributylsulfonium iodide, a versatile phase-transfer catalyst and synthetic building block, is no exception. Variations in purity, isomeric distribution, and the presence of residual starting materials or byproducts from different suppliers can significantly impact reaction kinetics, yield, and selectivity. This guide provides a framework for evaluating this compound from various commercial sources to ensure experimental consistency.
Key Performance Indicators for Supplier Comparison
When evaluating this compound from different suppliers, a multi-faceted approach is recommended. The following table outlines key parameters to consider and provides a template for summarizing your findings.
Table 1: Hypothetical Comparison of this compound Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Internal Acceptance Criteria |
| Purity (by ¹H NMR) | 98.5% | 99.2% | 97.8% | ≥ 98.0% |
| Purity (by HPLC) | 98.9% | 99.5% | 98.1% | ≥ 98.0% |
| Appearance | White crystalline solid | White crystalline solid | Off-white powder | White crystalline solid |
| Solubility (in Dichloromethane) | Clear, colorless solution | Clear, colorless solution | Slightly hazy solution | Clear, colorless solution |
| Water Content (Karl Fischer) | 0.15% | 0.08% | 0.32% | ≤ 0.20% |
| Benchmark Reaction Yield | 92% | 95% | 88% | ≥ 90% |
| Side Product Formation | < 1% | < 0.5% | 2.5% | ≤ 1.0% |
| Lot-to-Lot Consistency (RSD) | 1.2% | 0.8% | 3.5% | ≤ 2.0% |
Experimental Protocols for Supplier Evaluation
To obtain the data for the comparison table, a series of standardized experiments should be performed. The following protocols are provided as a starting point and can be adapted to specific laboratory needs.
Purity and Identity Confirmation by NMR Spectroscopy
Objective: To confirm the chemical identity and determine the purity of this compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Confirm the presence of characteristic peaks for the tributyl groups and the absence of significant impurity peaks.
-
Integrate the peaks corresponding to the product and any identifiable impurities.
-
Calculate the purity based on the relative integration values.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and identify the presence of any non-volatile impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid) may be necessary.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Prepare a standard solution of known concentration in the mobile phase.
-
Analysis: Calculate the area percentage of the main peak to determine purity.
Benchmark Performance in a Phase-Transfer Catalyzed Reaction
Objective: To evaluate the catalytic activity and impact on yield and purity in a standardized reaction. A simple nucleophilic substitution is a suitable benchmark.
Reaction: Williamson Ether Synthesis
Reactants:
-
1-Bromooctane
-
Sodium phenoxide
-
This compound (from supplier to be tested)
-
Toluene (as the organic phase)
-
Water (as the aqueous phase)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium phenoxide (1.0 eq), 1-bromooctane (1.2 eq), water, and toluene.
-
Add this compound (0.05 eq) from the supplier being evaluated.
-
Heat the mixture to 80°C and stir vigorously for a predetermined time (e.g., 4 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Calculate the isolated yield of the resulting ether.
-
Analyze the product purity by GC-MS or NMR to identify any side products.
Visualizing Workflows and Mechanisms
To further clarify the evaluation process and the role of this compound, the following diagrams are provided.
Caption: Workflow for selecting and validating a supplier.
Caption: Mechanism of this compound in PTC.
Conclusion
Ensuring the reproducibility of experimental results begins with the rigorous qualification of starting materials. For a critical reagent like this compound, relying solely on the supplier's Certificate of Analysis is insufficient. By implementing a systematic internal evaluation process encompassing analytical testing and performance in a benchmark reaction, researchers can mitigate the risks associated with supplier variability. This proactive approach to quality control will ultimately lead to more robust and reliable scientific outcomes.
Safety Operating Guide
Navigating the Disposal of Tributylsulfonium Iodide: A Guide for Laboratory Professionals
It is imperative to note that in the absence of a specific Safety Data Sheet (SDS) for Tributylsulfonium Iodide, these guidelines should be considered as a starting point. A qualified professional must conduct a thorough risk assessment, taking into account the specific characteristics of the waste and adhering to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the compound. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, especially if handling the solid form or creating dust. | Prevents inhalation of dust or vapors. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to further mitigate inhalation risks.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process that prioritizes safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This will influence the disposal route.
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it in a dedicated, clearly labeled, and sealed container.
Step 2: Neutralization and Treatment (if applicable and permissible)
-
For small quantities, some organic sulfonium salts can be decomposed through chemical treatment by trained personnel. However, without specific data for this compound, this is not recommended without expert consultation.
-
Avoid: Do not dispose of this compound down the drain.[1] Iodide-containing compounds can be harmful to aquatic life.[2]
Step 3: Packaging and Labeling for Disposal
-
Container: Use a robust, leak-proof container that is compatible with the chemical.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Also, indicate the approximate quantity and any other components in the waste.
Step 4: Arrange for Professional Disposal
-
Contact EH&S: Your institution's Environmental Health and Safety (EH&S) department is the primary point of contact for hazardous waste disposal. They will have established procedures and licensed contractors for handling and disposing of chemical waste.
-
Licensed Waste Disposal Service: The most common and recommended method for the disposal of this type of chemical is to engage a licensed professional waste disposal service. These services are equipped to handle and transport hazardous materials to approved disposal facilities.[1]
-
Incineration: Chemical incineration at a licensed facility is a probable disposal route for organic compounds like this compound.
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tributylsulfonium Iodide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Tributylsulfonium iodide, a compound known to cause skin and serious eye irritation. Adherence to these procedures is critical for mitigating risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (weighing, preparing solutions) | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Laboratory coat, long pants, and closed-toe shoes. | Required when dusts or aerosols may be generated; use a NIOSH-approved respirator with a particulate filter.[3] |
| Spill Cleanup | Chemical splash goggles and a face shield.[3][4][6][7] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron over a lab coat.[3][4] | A NIOSH-approved respirator with a particulate filter is necessary. For large spills, a self-contained breathing apparatus (SCBA) may be required. |
| Waste Disposal | Safety goggles with side-shields. | Chemical-resistant gloves. | Laboratory coat. | Not generally required if handling closed containers. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step plan outlines the procedures for safe handling, spill response, and disposal.
1. Preparation and Handling:
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4][6]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid to avoid inhalation of dust.[4][7]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
2. Spill Response:
-
In case of a spill, evacuate the immediate area.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.
-
For larger spills, and if it is safe to do so, contain the spill and absorb any liquids with an inert material.
-
Ventilate the area and wash the spill site after the material has been removed.
3. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: In case of contact, immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.
-
Chemical Waste: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, as hazardous waste.
-
Treatment of Iodide Waste: Non-radioactive iodide waste should not be disposed of down the drain without treatment. A common practice for the disposal of iodide-containing waste is to reduce the iodide to a less harmful form. This can be achieved by reacting the waste with a reducing agent like sodium thiosulfate or sodium bisulfite. However, a specific protocol for this compound is not available and this should be done in accordance with your institution's hazardous waste disposal procedures. Always consult with your institution's environmental health and safety (EHS) office for specific guidance on the disposal of this chemical.[8][9][10]
Visualizing the Workflow
To ensure clarity and procedural adherence, the following diagrams illustrate the key workflows for handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Logical relationships between hazard identification, risk assessment, and control measures.
References
- 1. This compound | C12H27IS | CID 21988031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TRI-N-BUTYLSULFONIUM IODIDE | 18146-62-8 [amp.chemicalbook.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. safeti.com [safeti.com]
- 8. disposecleverly.com [disposecleverly.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. reddit.com [reddit.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
